(-)-Fucose-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI Key |
PNNNRSAQSRJVSB-ZAHPDWKSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is (-)-Fucose-13C and its chemical properties
For researchers, scientists, and professionals in drug development, understanding the nuances of isotopically labeled compounds is paramount for advancing modern biomedical research. This guide provides a comprehensive overview of (-)-Fucose-13C, a stable isotope-labeled form of the deoxyhexose sugar L-fucose. Given the critical roles of fucosylated glycans in a myriad of biological processes—from selectin-mediated leukocyte adhesion to host-microbe interactions—this compound serves as an invaluable tool for metabolic labeling, flux analysis, and nuclear magnetic resonance (NMR) based structural studies.[1]
Core Chemical and Physical Properties
This compound, also known as 6-Deoxy-L-galactose-1-13C, is chemically identical to its naturally abundant counterpart, save for the specific incorporation of a carbon-13 isotope at the C1 position. This isotopic enrichment provides a distinct spectroscopic signature, enabling its tracing and detection in complex biological systems.
| Property | Value | Source |
| Molecular Formula | 13CC5H12O5 | |
| Molecular Weight | 165.15 g/mol | [2] |
| Exact Mass | 165.07182831 Da | [2] |
| Isotopic Purity | 99 atom % 13C | |
| Physical Form | Solid | |
| CAS Number | 83379-38-8 | |
| InChI Key | PNNNRSAQSRJVSB-ZAHPDWKSSA-N | |
| SMILES String | C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH]=O |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of a carbon-13 label into the L-fucose scaffold. While specific, detailed proprietary synthesis protocols are not always publicly available, a general and efficient chemoenzymatic method can be employed for the preparative-scale synthesis of GDP-fucose derivatives, which can be adapted for isotopic labeling.[3] This approach leverages a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose to GDP-L-fucose via a fucose-1-phosphate intermediate.[3]
To produce this compound, a 13C-labeled precursor would be introduced at an appropriate step in a synthetic route. A plausible synthetic strategy starts from a more readily available carbohydrate, such as D-mannose.[4]
A simplified, conceptual workflow for the synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique for characterizing this compound and for studying its incorporation into glycans. The presence of the 13C label at a specific position allows for a range of powerful 1D and 2D NMR experiments.
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5 mL of deuterium oxide (D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative experiments, ensure complete dissolution and consider the use of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
1D 13C NMR Spectroscopy:
-
Objective: To confirm the position and enrichment of the 13C label.
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Temperature: 298 K (25 °C)[5]
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 5 seconds for full relaxation of carbonyl groups.[6]
-
Acquisition Time (aq): At least 1 second.[6]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Expected Chemical Shift: The anomeric carbon (C1) of L-fucose in its pyranose forms appears in the region of 90-100 ppm.[7] The specific position of the 13C-labeled C1 will be significantly enhanced.
2D [1H,13C]-HSQC Spectroscopy:
-
Objective: To correlate the 13C-labeled carbon with its attached proton(s), confirming the isotopic labeling site and aiding in the structural elucidation of fucosylated glycans.
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[5]
-
Parameters:
-
Temperature: 298 K (25 °C)[5]
-
Pulse Program: Standard heteronuclear single quantum coherence pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Spectral Widths: Optimized for the proton and carbon chemical shift ranges.
-
Number of Increments in F1 (13C): 256 or more for good resolution.
-
Number of Scans (ns): 8-16 per increment.
-
-
Data Analysis: The resulting spectrum will show a cross-peak correlating the chemical shift of the 13C-labeled C1 with the chemical shift of its attached proton (H1).
Applications in Research
This compound is a powerful tool for tracing the metabolic fate of fucose in cellular systems. It is used to investigate the de novo and salvage pathways of GDP-fucose biosynthesis.[8][9]
Metabolic Labeling and Glycosylation Analysis
In this application, cells are cultured in a medium supplemented with this compound. The labeled fucose is taken up by the cells and incorporated into newly synthesized glycans via the salvage pathway.[9] These labeled glycans can then be analyzed by mass spectrometry or NMR to study glycan structure, function, and dynamics.
Caption: Workflow for metabolic labeling using this compound.
Role in Biological Pathways
Fucose is an essential component of many important glycan structures, including the sialyl Lewis X (sLex) antigen, which is a critical ligand for selectin proteins involved in inflammation and cancer metastasis. The biosynthesis of GDP-fucose, the activated sugar nucleotide required for fucosylation, occurs via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[8]
Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.
By using this compound, researchers can specifically probe the flux through the salvage pathway and its contribution to the total cellular pool of GDP-fucose. This is particularly important in studying diseases where fucosylation is altered, such as in certain cancers and congenital disorders of glycosylation.[8][10]
References
- 1. This compound | CAS#:83379-38-8 | Chemsrc [chemsrc.com]
- 2. This compound-1 | C6H12O5 | CID 131885692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 5. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to (-)-Fucose-13C: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-Fucose-13C, a stable isotope-labeled form of the monosaccharide L-fucose. This document covers its chemical properties, with a focus on the different isotopologues available, and details its applications in metabolic research, particularly in the field of glycobiology and drug development. Experimental protocols and relevant biological pathways are also described to provide a comprehensive resource for laboratory use.
Quantitative Data of this compound Isotopologues
(-)-Fucose, also known as L-Fucose, is a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses.[1] The 13C-labeled versions of L-fucose are invaluable tools for tracing its metabolic fate. The CAS number and molecular weight of this compound vary depending on the position and number of carbon-13 atoms incorporated into the molecule. Below is a summary of the common isotopologues.
| Common Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| L-Fucose-1-13C | 83379-38-8 | 165.15 | ¹³CC₅H₁₂O₅ |
| L-[6-13C]fucose | 478518-51-3 | 165.15 | ¹³CC₅H₁₂O₅ |
| L-Fucose-13C6 | 478518-52-4 | 170.11 | ¹³C₆H₁₂O₅ |
Note: The term "this compound" can be ambiguous. Researchers should specify the exact isotopologue when ordering or reporting results.
Experimental Applications and Protocols
The primary application of this compound is in metabolic labeling studies, which allow researchers to trace the incorporation of fucose into glycoconjugates and to quantify metabolic fluxes.
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By supplying cells with a 13C-labeled substrate, such as a specific isotopologue of fucose, researchers can track the distribution of the 13C label into various metabolites.[2][3] This information, combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis and computational modeling, provides a detailed map of cellular metabolism.[2][4]
Experimental Protocol Outline for 13C-MFA using L-Fucose-13C:
-
Cell Culture: Cells of interest are cultured in a defined medium.
-
Tracer Experiment: The standard fucose in the medium is replaced with a known concentration of the desired L-Fucose-13C isotopologue. The cells are grown until they reach a metabolic and isotopic steady state.[5]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells. For analysis of fucosylated glycans, proteins may be harvested and subjected to hydrolysis to release the monosaccharides.
-
Isotopic Labeling Measurement: The extracted metabolites are analyzed by MS or NMR to determine the mass isotopologue distribution (MID), which reveals the extent and position of 13C incorporation.[6]
-
Flux Estimation: The MID data is fed into a metabolic model to computationally estimate the intracellular metabolic fluxes.[3]
-
Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals of the estimated fluxes.[7]
Metabolic Labeling of Fucosylated Glycoproteins
This technique is used to identify and characterize fucosylated glycoproteins. While often performed with fucose analogs bearing reporter tags (like alkynes or azides for click chemistry), 13C-labeled fucose can be used to specifically track the incorporation of fucose into glycoproteins via mass spectrometry.[8][9][10]
Experimental Protocol Outline for Metabolic Labeling:
-
Cell Culture and Labeling: Cells are cultured in a medium containing the L-Fucose-13C isotopologue for a defined period.
-
Protein Extraction and Glycoprotein Enrichment: Total proteins are extracted from the cells. Fucosylated glycoproteins can be enriched using lectin affinity chromatography.
-
Proteolysis and Glycan Release: The proteins are digested into peptides, and the N-linked or O-linked glycans are enzymatically or chemically released.
-
Mass Spectrometry Analysis: The released glycans or the glycopeptides are analyzed by high-resolution mass spectrometry to identify the glycans that have incorporated the 13C label and to pinpoint the sites of fucosylation.[11]
Signaling and Metabolic Pathways
L-fucose is metabolized through two main pathways: the de novo synthesis pathway and the salvage pathway. Understanding these pathways is crucial for designing and interpreting metabolic labeling experiments with this compound.
Fucose Metabolism Pathways
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose. The salvage pathway utilizes free L-fucose from the extracellular environment or from lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.[12] L-Fucose-13C supplied to cells is primarily metabolized through the salvage pathway.
Experimental Workflow for 13C-MFA
The following diagram illustrates a typical workflow for a 13C-Metabolic Flux Analysis experiment.
Conclusion
This compound is a versatile and powerful tool for researchers in glycobiology, metabolic engineering, and drug development. Its use in metabolic flux analysis and metabolic labeling studies provides detailed insights into the complex roles of fucose in cellular processes. The choice of the specific 13C-isotopologue is critical and should be based on the experimental goals. The protocols and pathways outlined in this guide provide a solid foundation for the successful application of this compound in research.
References
- 1. This compound | CAS#:83379-38-8 | Chemsrc [chemsrc.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
(-)-Fucose-13C: A Technical Guide to Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and commercial availability of (-)-Fucose-13C, a critical tool for researchers in glycoscience, drug development, and molecular imaging. This isotopically labeled monosaccharide allows for the precise tracking of fucose metabolism and its role in various biological processes.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily categorized as chemical synthesis and chemoenzymatic synthesis. The choice of method depends on the desired scale, isotopic labeling pattern, and available resources.
Chemical Synthesis from D-Mannose
A common chemical synthesis strategy involves the conversion of the readily available D-mannose to L-fucose. This multi-step process leverages stereoselective reactions to achieve the desired epimerization and deoxygenation.
Experimental Protocol: Synthesis of L-Fucose from D-Mannose
This protocol is based on the principles described by Gesson et al.[1]. It is important to note that this is a generalized procedure and may require optimization. The introduction of the 13C label would typically be achieved by using a 13C-labeled starting material or reagent at a key step, for instance, using 13C-methyl iodide in a Grignard reaction to introduce the C6 methyl group.
-
Protection of D-Mannose: D-mannose is first protected to form a bis-acetonide derivative. This directs the subsequent reactions to the desired positions.
-
Oxidative Cleavage: The terminal glycol is selectively cleaved using an oxidizing agent like sodium periodate.
-
Chain Extension with 13C-labeled Reagent: A Grignard reaction with 13C-methylmagnesium iodide introduces the 13C-labeled methyl group at the C6 position. This step is crucial for the isotopic labeling.
-
Deprotection and Cyclization: The protecting groups are removed, and the molecule is induced to cyclize, forming the L-fucofuranose ring.
-
Purification: The final product, this compound, is purified using chromatographic techniques.
Quantitative Data: Chemical Synthesis
| Parameter | Value | Reference |
| Overall Yield | Variable, typically in the range of 20-40% | [1] |
| Isotopic Purity | >98% | Dependent on the purity of the 13C reagent |
Chemoenzymatic Synthesis
Chemoenzymatic methods offer a more efficient and stereospecific alternative to purely chemical synthesis. These methods utilize enzymes to catalyze key transformation steps, often resulting in higher yields and purity. A prominent chemoenzymatic route involves the use of L-fucokinase/GDP-fucose pyrophosphorylase (FKP).
Experimental Protocol: Chemoenzymatic Synthesis of GDP-L-fucose-13C
This protocol is adapted from the work of Wang et al. (2009) for the synthesis of GDP-fucose derivatives[2][3][4][5]. To synthesize this compound, one would start with commercially available L-Fucose-1-13C and use the enzymatic machinery to produce the activated sugar nucleotide, which is often the form used in biological assays.
-
Reaction Setup: In a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5), combine L-fucose-1-13C, ATP, GTP, and MgSO4.
-
Enzymatic Conversion: Add the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and inorganic pyrophosphatase. The FKP enzyme first phosphorylates L-fucose-1-13C to fucose-1-phosphate-1-13C and then converts it to GDP-L-fucose-1-13C.
-
Incubation: Incubate the reaction mixture at 37°C for several hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The resulting GDP-L-fucose-1-13C can be purified using anion-exchange chromatography.
Quantitative Data: Chemoenzymatic Synthesis
| Parameter | Value | Reference |
| Yield of GDP-fucose derivatives | Up to 90% | [3] |
| Specific Activity of FKP | 4.5 units/mg protein | [2] |
Commercial Availability of this compound
This compound is commercially available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity, suitable for research applications.
Table of Commercial Suppliers and Product Specifications
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Labeling |
| Sigma-Aldrich (MilliporeSigma) | L-Fucose-1-13C | 99 atom % 13C | ≥98% (HPLC) | 1-13C |
| Omicron Biochemicals, Inc. | L-[1-13C]fucose | ≥98% | Not specified | 1-13C, 5-13C |
| Biosynth | L-[1-13C]Fucose | Not specified | Not specified | 1-13C |
| Cambridge Isotope Laboratories, Inc. | L-Fucose-1-13C | 99% | >98% | 1-13C, U-13C6 |
| IsoSciences | L-Fucose-1-13C | 99% | >98% | 1-13C |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. "U" denotes uniform labeling.
Role of Fucosylation in Signaling Pathways
Fucosylation, the enzymatic addition of fucose to glycans, plays a critical role in modulating various signaling pathways implicated in development, immunity, and disease. The use of this compound allows researchers to trace the metabolic fate of fucose and its incorporation into glycoproteins that are key components of these pathways.
De Novo and Salvage Pathways for GDP-Fucose Biosynthesis
Cells synthesize the activated fucose donor, GDP-L-fucose, through two primary pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial for interpreting data from studies using 13C-labeled fucose.
Caption: De Novo and Salvage Pathways for GDP-L-Fucose Biosynthesis.
Fucosylation in Notch Signaling
O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, which governs cell fate decisions during development. The addition of fucose to epidermal growth factor-like (EGF) repeats on the Notch extracellular domain is critical for ligand binding.
References
The Synthesis of a Critical Sugar Donor: A Technical Guide to GDP-Fucose Biosynthesis for Fucosylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to glycans, proteins, and lipids, is a pivotal post-translational modification that governs a vast array of biological processes. From immune responses and cell adhesion to signal transduction and cancer progression, the precise placement of fucose residues dictates molecular function and cellular fate. The universal donor for these reactions is Guanosine Diphosphate-L-fucose (GDP-fucose). A thorough understanding of its biosynthesis is therefore fundamental for any investigation into the roles of fucosylation in health and disease. This technical guide provides an in-depth overview of the GDP-fucose biosynthetic pathways, quantitative data, experimental protocols, and the key signaling cascades it influences, serving as a comprehensive resource for researchers in the field.
Core Biosynthetic Pathways of GDP-Fucose
In mammalian cells, the cytosolic pool of GDP-fucose is maintained by two distinct routes: the predominant de novo pathway and a secondary salvage pathway.[1][2]
The De Novo Pathway
The de novo pathway is the primary source of GDP-fucose, accounting for approximately 90% of the total cellular pool under normal conditions.[2][3] This pathway converts GDP-D-mannose into GDP-L-fucose through a series of two enzymatic steps.[2][4]
-
Dehydration of GDP-mannose: The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD) . This enzyme converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[5][6][7]
-
Epimerization and Reduction: The second and third reactions are carried out by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3) .[3][5] This enzyme first epimerizes the intermediate at carbons 3 and 5 and then reduces the keto group at carbon 4 in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[5][8]
The Salvage Pathway
The salvage pathway provides a secondary route for GDP-fucose synthesis, utilizing free L-fucose that can be sourced exogenously (from the extracellular environment) or endogenously (from the lysosomal degradation of fucosylated glycoconjugates).[2][9] While contributing only about 10% to the total GDP-fucose pool under standard conditions, this pathway can become the primary source when external fucose is abundant.[3][10]
-
Phosphorylation of Fucose: Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce fucose-1-phosphate.[11]
-
GDP-Fucose Formation: GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction between fucose-1-phosphate and guanosine triphosphate (GTP) to generate GDP-L-fucose.[1][11]
The interplay between these two pathways is tightly regulated. High concentrations of exogenous fucose can suppress the de novo pathway, making the salvage pathway the dominant source of GDP-fucose.[10]
Figure 1: Overview of the de novo and salvage pathways for GDP-L-fucose biosynthesis.
Quantitative Data on GDP-Fucose Synthesis
The concentration of intracellular GDP-fucose is a critical determinant of cellular fucosylation capacity. Studies using knockout (KO) cell lines have provided valuable quantitative insights into the contributions of the biosynthetic pathways.
| Cell Line | Condition | Intracellular GDP-fucose (µM) | Key Finding | Reference |
| HEK293T Wild-Type | No Supplementation | ~10 - 50 | Baseline level of GDP-fucose. | [12][13] |
| + 5 mM Fucose (24h) | ~500 | External fucose significantly boosts the GDP-fucose pool via the salvage pathway. | [13] | |
| GMDS-KO | No Supplementation | ~3 | Inactivation of the first enzyme in the de novo pathway drastically reduces GDP-fucose. | [13] |
| + 5 mM Fucose (24h) | ~500 | The salvage pathway fully compensates for the loss of de novo synthesis when fucose is supplied. | [13] | |
| TSTA3-KO (FX-KO) | No Supplementation | 0 | Complete loss of the de novo pathway leads to undetectable GDP-fucose. | [3] |
| + Fucose | >500 | Fucose supplementation in TSTA3-KO cells leads to even higher GDP-fucose levels than in supplemented wild-type cells. | [13] | |
| FCSK-KO | No Supplementation | No significant change | Inactivation of the salvage pathway has little effect on baseline GDP-fucose levels. | [3] |
| + Fucose | No significant change | Cells lacking fucokinase cannot utilize external fucose to increase the GDP-fucose pool. | [3] |
Experimental Protocols
Chemoenzymatic Synthesis of GDP-L-Fucose
This protocol describes a one-pot, multi-enzyme cascade for the gram-scale production of GDP-fucose, leveraging the salvage pathway enzymes.[14] This method is highly efficient for generating the substrate needed for fucosylation studies.
Materials:
-
L-fucose
-
Guanosine triphosphate (GTP)
-
Adenosine triphosphate (ATP)
-
Polyphosphate (PolyP)
-
Recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
Recombinant polyphosphate kinase (PPK)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂)
Procedure:
-
Set up the reaction mixture in the reaction buffer containing L-fucose, a catalytic amount of GTP, and an ATP regeneration system (catalytic ATP and stoichiometric PolyP).
-
Initiate the reaction by adding the enzymes FKP and PPK.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress using methods like HPLC to track the conversion of GTP to GDP-fucose.
-
Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the resulting GDP-fucose using anion-exchange chromatography.
Figure 2: Workflow for the chemoenzymatic synthesis of GDP-L-fucose.
Quantification of Intracellular GDP-Fucose by LC-MS/MS
This protocol provides a method for accurately measuring GDP-fucose levels in cell lysates.[15]
Materials:
-
Cultured cells (e.g., HEK293T)
-
Ice-cold 50% acetonitrile solution
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis: Harvest cultured cells and immediately quench metabolic activity by adding an ice-cold 50% acetonitrile solution. Lyse the cells by sonication or freeze-thaw cycles.
-
Extraction: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the nucleotide sugars.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the nucleotide sugars using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify GDP-fucose using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on its specific precursor-to-product ion transition.
-
-
Quantification: Determine the concentration of GDP-fucose by comparing its peak area to a standard curve generated with known concentrations of a GDP-fucose standard.
Fucosylation and its Impact on Cellular Signaling
GDP-fucose is the essential substrate for all fucosyltransferases (FUTs), the enzymes that catalyze the transfer of fucose to acceptor molecules in the Golgi apparatus.[1] The resulting fucosylated glycans play critical roles in modulating key signaling pathways implicated in development and disease.
Key Signaling Pathways Regulated by Fucosylation:
-
Notch Signaling: O-fucosylation, the direct attachment of fucose to serine or threonine residues on proteins, is critical for the function of the Notch receptor. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch ligand binding and subsequent signaling, which controls cell fate decisions during development.[16][17]
-
TGF-β Signaling: Core fucosylation (the addition of an α-1,6-linked fucose to the innermost GlcNAc of N-glycans), is catalyzed by FUT8. Core fucosylation of the TGF-β receptor has been shown to enhance its signaling, promoting processes like the epithelial-mesenchymal transition (EMT) in cancer cells.[16][18]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a heavily glycosylated protein. Changes in its fucosylation status, including both core and terminal fucosylation, can alter receptor dimerization, conformation, and downstream signaling, impacting cell proliferation and survival.[19]
Figure 3: Modulation of key signaling pathways by fucosylation.
Conclusion
The biosynthesis of GDP-fucose is a central process that fuels the entire fucosylation machinery of the cell. The balance between the de novo and salvage pathways provides a flexible system for maintaining the necessary pool of this critical sugar donor. For researchers and drug development professionals, a deep understanding of these pathways, coupled with robust methods for GDP-fucose synthesis and quantification, is essential. Targeting the enzymes of GDP-fucose biosynthesis or modulating the fucosylation of specific signaling receptors represents a promising frontier for the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational knowledge and practical methodologies to empower such investigations.
References
- 1. Reactome | GDP-fucose biosynthesis [reactome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS [flybase.org]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 13. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of GDP-fucose and Other Sugar Nucleotides in the Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 17. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Role of fucosylation in cell signaling pathways
An In-depth Technical Guide to the Role of Fucosylation in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes. This guide provides a comprehensive technical overview of the pivotal roles fucosylation plays in modulating key cell signaling pathways. It details the molecular mechanisms by which different types of fucosylation—core, terminal, and O-linked—regulate receptor activation, ligand binding, and downstream signal transduction. We explore the impact of fucosylation on major pathways including TGF-β, EGFR, Notch, and Integrin signaling, which are central to cell fate, proliferation, and adhesion. Furthermore, we examine the well-established role of core fucosylation in antibody effector functions, a crucial consideration in the development of therapeutic monoclonal antibodies. This document synthesizes quantitative data into comparative tables, provides detailed experimental protocols for studying fucosylation, and utilizes diagrams to visually represent complex pathways and workflows, serving as an essential resource for researchers and professionals in the field.
Core Concepts in Fucosylation
Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer L-fucose from a donor substrate (GDP-fucose) to an acceptor molecule, typically a glycoprotein or glycolipid.[1][2] The specific linkage of the fucose residue dictates its functional consequence.
-
Core Fucosylation (α1,6-fucosylation): This involves the addition of fucose via an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan.[3] In mammals, this reaction is exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[3][4] Core fucosylation is known to regulate the conformation and function of numerous glycoproteins, including growth factor receptors and antibodies.[3][5]
-
Terminal Fucosylation (α1,2, α1,3, and α1,4-fucosylation): This process adds fucose to the outer arms of glycan chains. These modifications are responsible for the synthesis of important structures like the Lewis and ABO blood group antigens.[6][7] Various FUTs, including FUT1-7 and FUT9-11, are responsible for these linkages, and they play significant roles in cell adhesion and recognition.[6]
-
O-Fucosylation: Fucose is directly attached to serine or threonine residues within epidermal growth factor (EGF)-like repeats of proteins.[8] This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1) and is essential for the proper function of the Notch signaling pathway.[8][9]
Fucosylation in Key Signaling Pathways
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is fundamental in regulating processes like cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). Core fucosylation of the TGF-β receptors (TβRI and TβRII) by FUT8 is crucial for proper signal transduction.[10][11] The absence of core fucose on these receptors leads to a deficiency in TGF-β1 binding and subsequent downstream signaling, including the phosphorylation of Smad2.[10][11] Studies in FUT8-deficient mice have shown that this defect results in phenotypes consistent with impaired TGF-β signaling, such as emphysema-like changes in the lungs.[10][11] Interestingly, TGF-β signaling can, in turn, upregulate the expression of the GDP-fucose transporter, suggesting a potential feedback loop to ensure the availability of the substrate for fucosylation.[12][13]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer [mdpi.com]
- 5. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor β Signaling Upregulates the Expression of Human GDP-Fucose Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]
- 13. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Fucosylation and Isotopic Tracing
An In-depth Technical Guide on the Applications of (-)-Fucose-¹³C in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes.[1] This modification is essential for cellular signaling, cell adhesion, immune responses, and development.[1] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer, where it is often associated with metastasis and poor prognosis.[2] Consequently, the ability to accurately track and quantify changes in fucosylation is paramount for both fundamental research and the development of novel diagnostics and therapeutics.
(-)-Fucose-¹³C is a stable, non-radioactive, isotopically labeled version of L-fucose. When introduced to cells, it is processed through the fucose salvage pathway and incorporated into newly synthesized glycoconjugates.[3] This "heavy" fucose acts as a tracer, allowing researchers to distinguish and quantify de novo fucosylation against the pre-existing background using sensitive analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Core Applications in Glycobiology
Metabolic Labeling and Mass Spectrometry (MS)
The combination of metabolic labeling with (-)-Fucose-¹³C and mass spectrometry is a powerful strategy for quantitative glycoproteomics. Cells cultured in the presence of ¹³C-fucose incorporate it into their glycans. When analyzed by MS, the fucosylated peptides and glycans exhibit a predictable mass shift corresponding to the number of incorporated ¹³C atoms, enabling their differentiation from unlabeled counterparts.[5][6]
This approach facilitates the precise quantification of changes in fucosylation levels between different experimental conditions, such as comparing cancer cells to healthy controls or evaluating the effect of a drug candidate.[7] The workflow typically involves protein extraction, enzymatic digestion (e.g., with trypsin), followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to identify and quantify thousands of fucosylated glycopeptides in a single experiment.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information on glycans. While inherently less sensitive than MS, the incorporation of a ¹³C label significantly enhances NMR analysis. The ¹³C nucleus is NMR-active, and its presence provides an additional probe for elucidating the complex three-dimensional structures of fucosylated oligosaccharides and determining the specific linkages between sugar units.[8][9][10] This level of detail is crucial for understanding how specific fucosylation patterns modulate protein function and cellular interactions.
Quantitative Data from Isotope Labeling Studies
The following table summarizes representative quantitative data derived from stable isotope labeling experiments in glycobiology, highlighting the precision of these methods.
| Parameter | Value/Range | Experimental Context | Analytical Method | Reference |
| Labeling Efficiency | >98% | ¹³C-labeling of human cancer cells for metabolomics. | LC-HRMS | [11] |
| Core Fucosylation Level (Healthy) | 7.9 ± 1.7% | Core fucosylation of serum transferrin in a healthy human cohort (n=68). | Mass Spectrometry | [12][13] |
| Fucosylation in Cancer Cells | ~10-fold higher | Fucose incorporation on HepG2 (liver cancer) cells vs. HL7702 (normal liver) cells. | ICP-MS | [14] |
| Isotope Incorporation Time | Steady state within hours | ¹³C-glucose labeling shows TCA cycle intermediates reach isotopic steady state in several hours. | Mass Spectrometry | [15] |
Key Experimental Protocols
Protocol for Metabolic Labeling of Cultured Cells
Objective: To incorporate (-)-Fucose-¹³C into the glycoconjugates of mammalian cells for downstream analysis.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, cancer cell lines)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
(-)-Fucose-¹³C (powder, >99% isotopic purity)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Methodology:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to ~70-80% confluency under standard conditions (37°C, 5% CO₂).
-
Prepare Labeling Medium: Aseptically prepare the cell culture medium supplemented with (-)-Fucose-¹³C. A final concentration of 50-100 µM is a common starting point, but should be optimized for the specific cell line and experimental goals.
-
Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the prepared ¹³C-fucose labeling medium.
-
Incubation: Culture the cells in the labeling medium for 24 to 72 hours. The optimal duration depends on the turnover rate of the glycoproteins of interest. For many proteins, this duration is sufficient to achieve a high degree of labeling.[6]
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, and incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Processing: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification and Storage: Collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay). Store the clarified lysate at -80°C for subsequent analysis.
Protocol for Protein Digestion for MS-based Glycoproteomics
Objective: To digest labeled protein samples into peptides suitable for LC-MS analysis.
Materials:
-
Protein lysate from the labeling experiment
-
Ammonium bicarbonate (50 mM, pH ~8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
C18 Solid-Phase Extraction (SPE) cartridges
Methodology:
-
Reduction: To a known amount of protein (e.g., 100 µg) in a microcentrifuge tube, add 50 mM ammonium bicarbonate and DTT to a final concentration of 10 mM. Incubate at 60°C for 1 hour.[7]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30-45 minutes.[7]
-
Digestion: Add trypsin at an enzyme-to-protein ratio of 1:40 to 1:50 (w/w). Incubate overnight at 37°C.[7]
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of ~1%. Desalt the peptide mixture using a C18 SPE cartridge following the manufacturer's protocol.
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the sample in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS analysis.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in ¹³C-fucose-based glycobiology research.
Caption: Quantitative glycoproteomics workflow using (-)-Fucose-¹³C labeling.
Caption: Metabolic incorporation of (-)-Fucose-¹³C into glycans via the salvage pathway.
Conclusion
(-)-Fucose-¹³C is a versatile and powerful tool for the detailed investigation of fucosylation in complex biological systems. Its application in metabolic labeling enables the dynamic and quantitative analysis of fucosylated glycoconjugates by mass spectrometry and provides critical structural insights through NMR spectroscopy. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to dissect the roles of fucosylation in health and disease, ultimately paving the way for the identification of novel biomarkers and the design of targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Fucose-¹³C as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (-)-Fucose-¹³C as a stable isotope tracer for metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating the dynamics of fucose metabolism and its impact on cellular glycosylation.
Introduction to Fucose Metabolism and Its Significance
L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes, including cell adhesion, signaling, and immune responses. Its incorporation into glycoconjugates, such as N-glycans, O-glycans, and glycolipids, is mediated by fucosyltransferases. The resulting fucosylated structures are implicated in both normal physiological functions and pathological conditions, including cancer progression and inflammation.
Mammalian cells utilize two primary pathways for the synthesis of the activated fucose donor, GDP-L-fucose: the de novo pathway and the salvage pathway.[1][2] The de novo pathway synthesizes GDP-fucose from GDP-mannose, while the salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of fucosylated glycoconjugates.[1][2] Understanding the flux through these pathways is crucial for deciphering the regulation of fucosylation and its downstream consequences.
(-)-Fucose-¹³C as a Metabolic Tracer
Stable isotope tracers, such as (-)-Fucose-¹³C, are powerful tools for quantifying the flow of metabolites through metabolic networks. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS). This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[3][4]
(-)-Fucose-¹³C, typically uniformly labeled (¹³C₆), is an ideal tracer for studying the fucose salvage pathway. When supplied to cells, it is taken up and converted to ¹³C-labeled GDP-fucose, which is then used for the fucosylation of glycans. By measuring the extent of ¹³C incorporation into GDP-fucose and fucosylated glycoconjugates, the rate of fucose salvage and utilization can be quantified.
Experimental Design and Workflow
A typical (-)-Fucose-¹³C metabolic flux analysis experiment involves several key steps, from cell culture to data analysis.
Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Lines: A variety of mammalian cell lines can be used, such as HepG2, A549, CaCO₂, HEK293, and CHO cells.[1][5]
-
Culture Medium: Cells are cultured in a standard growth medium appropriate for the cell line. For labeling experiments, a custom medium containing a known concentration of (-)-Fucose-¹³C is used. A typical concentration for labeling is in the range of 50 µM.[1]
-
Labeling Time: The duration of labeling is critical to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This time can vary depending on the cell line and experimental conditions and should be determined empirically. A pre-labeling period of several days (e.g., 11 days) can be employed to ensure significant incorporation of the tracer into the glycan pool.[1]
2. Metabolic Quenching and Metabolite Extraction:
-
Quenching: To halt metabolic activity instantaneously, the cell culture medium is rapidly removed, and the cells are washed with an ice-cold quenching solution. A common quenching solution is 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40°C.[6]
-
Extraction: Intracellular metabolites are extracted using a solvent-based method. A typical procedure involves sequential extractions with 100% methanol followed by water.[6] The resulting extract contains a mixture of polar metabolites, including GDP-fucose.
3. Sample Preparation for Glycan Analysis:
-
To analyze the incorporation of ¹³C-fucose into glycans, glycoproteins are first isolated.
-
N-glycans can be released from glycoproteins enzymatically using PNGase F.
-
The released glycans are then purified, for example, using porous graphitic carbon solid-phase extraction.
4. LC-MS Analysis:
-
Intracellular Metabolites: The extracted intracellular metabolites are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). A high-resolution mass spectrometer is essential to resolve the different isotopologues (molecules that differ only in their isotopic composition).
-
Glycans: Released and purified glycans are also analyzed by LC-MS to determine the incorporation of ¹³C-fucose.
5. Data Analysis and Flux Calculation:
-
Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for fucose-containing metabolites, such as GDP-fucose and fucosylated glycans. The MID represents the fractional abundance of each isotopologue.
-
Metabolic Flux Calculation: The experimentally determined MIDs, along with a stoichiometric model of the fucose metabolic network, are used as inputs for flux estimation software (e.g., Metran, OpenFlux, 13CFLUX).[3] This software solves a system of algebraic equations to calculate the intracellular metabolic fluxes that best fit the experimental data.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a (-)-Fucose-¹³C tracing experiment.
Table 1: Mass Isotopologue Distribution of Intracellular GDP-Fucose
| Isotopologue | Fractional Abundance (%) |
| M+0 (¹²C) | 15.3 ± 1.2 |
| M+1 | 2.1 ± 0.3 |
| M+2 | 3.5 ± 0.5 |
| M+3 | 5.8 ± 0.7 |
| M+4 | 10.2 ± 1.1 |
| M+5 | 22.5 ± 2.0 |
| M+6 (¹³C₆) | 40.6 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: ¹³C Incorporation into Fucosylated N-Glycans
| Cell Line | Single Fucose Incorporation (M+6) (%) | Dual Fucose Incorporation (M+12) (%) |
| HepG2 | 85.2 ± 4.1 | 72.3 ± 5.5 |
| A549 | 78.9 ± 3.8 | 65.1 ± 4.9 |
| CaCO₂ | 81.5 ± 4.0 | 68.7 ± 5.1 |
| HEK293 | 88.1 ± 4.3 | 75.4 ± 5.8 |
Data from LC-MS analysis of N-glycans after labeling with ¹³C-UL-fucose.[5] M+6 refers to N-glycans with one incorporated ¹³C-fucose molecule, and M+12 refers to those with two.[5]
Signaling Pathways and Logical Relationships
The fucose salvage pathway is a key focus of (-)-Fucose-¹³C tracing studies. Understanding its regulation and interaction with the de novo pathway is crucial.
Conclusion
(-)-Fucose-¹³C is a powerful and specific tracer for dissecting the fucose salvage pathway and its contribution to cellular fucosylation. By combining stable isotope labeling with advanced mass spectrometry and computational modeling, researchers can gain quantitative insights into the regulation of fucose metabolism. This knowledge is invaluable for understanding the roles of fucosylation in health and disease and for the development of novel therapeutic strategies targeting aberrant glycosylation in cancer and other diseases. This guide provides a foundational framework for researchers to embark on such studies, with the understanding that specific experimental parameters will need to be optimized for the biological system under investigation.
References
- 1. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigating Host-Pathogen Interactions with (-)-Fucose-¹³C: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate dance between hosts and pathogens is often mediated by a complex language of molecular interactions on the cell surface. Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, plays a pivotal role in this dialogue. Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan structures, is a critical modification that influences a wide array of biological processes, from cell adhesion and signaling to immune recognition. In the context of infectious diseases, fucosylated glycans on both host and pathogen cells can act as crucial determinants of infection, immune evasion, and pathogenesis.
This technical guide explores the use of a powerful tool, (-)-Fucose-¹³C, for dissecting these complex host-pathogen interactions. By metabolically incorporating this stable isotope-labeled sugar into the glycans of either the host or the pathogen, researchers can trace the fate of fucosylated molecules, quantify changes in their abundance, and elucidate their roles in infection and immunity. This approach, coupled with advanced mass spectrometry techniques, offers a window into the dynamic glycoproteome at the host-pathogen interface, paving the way for the identification of novel therapeutic targets and diagnostic biomarkers.
Core Concepts: Metabolic Labeling with (-)-Fucose-¹³C
Metabolic labeling with stable isotopes is a robust method for studying the dynamics of cellular processes. In the context of glycosylation, cells are cultured in a medium where a standard monosaccharide is replaced with its stable isotope-labeled counterpart. The cell's natural metabolic machinery then incorporates this "heavy" sugar into newly synthesized glycans.
(-)-Fucose-¹³C is utilized through the fucose salvage pathway. Exogenous fucose is taken up by the cell and converted to GDP-L-fucose, the nucleotide sugar donor for all fucosylation reactions catalyzed by fucosyltransferases. By providing (-)-Fucose-¹³C, all newly fucosylated glycoproteins will be labeled with the heavy isotope, allowing for their differentiation from the pre-existing, unlabeled glycoprotein pool.
Data Presentation: Quantitative Analysis of Fucosylation
A key advantage of using (-)-Fucose-¹³C is the ability to perform quantitative analyses of fucosylated glycoproteins using mass spectrometry. By comparing the signal intensities of the ¹²C (light) and ¹³C (heavy) isotopic peaks of identified glycopeptides, researchers can determine the relative or absolute changes in fucosylation under different experimental conditions, such as during infection.
Below are representative tables illustrating how quantitative data from such experiments can be presented.
Table 1: Relative Abundance of Fucosylated Glycoproteins in Host Cells Upon Pathogen Infection
| Protein ID | Glycopeptide Sequence | Fold Change (Infected/Control) | p-value |
| P12345 | N-linked glycopeptide | 2.5 | 0.001 |
| Q67890 | O-linked glycopeptide | -1.8 | 0.015 |
| ... | ... | ... | ... |
This table summarizes the relative changes in the abundance of specific fucosylated glycopeptides from host cell proteins after infection. A positive fold change indicates increased fucosylation, while a negative fold change suggests a decrease.
Table 2: Turnover Rates of Fucosylated Glycoproteins in Pathogen Cells
| Protein ID | Glycopeptide Sequence | Half-life (hours) | R² |
| B5L3P9 | Surface adhesin | 8.2 | 0.98 |
| A0A0R4J1S5 | Effector protein | 15.6 | 0.95 |
| ... | ... | ... | ... |
This table presents the calculated turnover rates (half-lives) of specific fucosylated glycoproteins on the pathogen surface. This data is crucial for understanding the dynamics of the pathogen's surface glycoproteome.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving (-)-Fucose-¹³C.
Protocol 1: Metabolic Labeling of Host Cells with (-)-Fucose-¹³C
Objective: To label the fucosylated glycoproteins of host cells to study changes upon pathogen infection.
Materials:
-
Host cell line of interest (e.g., A549, Caco-2)
-
Complete cell culture medium
-
Fucose-free cell culture medium
-
(-)-Fucose-¹³C (uniformly labeled)
-
Pathogen of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture host cells to 70-80% confluency in complete medium.
-
Adaptation to Fucose-Free Medium: Wash the cells twice with PBS and replace the complete medium with fucose-free medium. Culture the cells for 24 hours to deplete the intracellular pool of unlabeled fucose.
-
Labeling: Replace the fucose-free medium with fresh fucose-free medium supplemented with (-)-Fucose-¹³C at a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line. Culture the cells for 48-72 hours to allow for efficient incorporation of the label.
-
Infection: For the experimental group, infect the labeled cells with the pathogen of interest at a predetermined multiplicity of infection (MOI). An uninfected control group of labeled cells should be maintained in parallel.
-
Harvesting: At the desired time points post-infection, wash the cells twice with ice-cold PBS and lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation for Mass Spectrometry: The protein lysates are now ready for downstream processing, including protein reduction, alkylation, digestion (typically with trypsin), and enrichment of glycopeptides prior to mass spectrometry analysis.
Protocol 2: Quantitative Glycoproteomic Analysis by Mass Spectrometry
Objective: To identify and quantify (-)-Fucose-¹³C labeled glycopeptides from cell lysates.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
-
C18 SPE cartridges
-
Mass spectrometer (e.g., Orbitrap-based) coupled to a nano-liquid chromatography system
Procedure:
-
Protein Reduction and Alkylation:
-
To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Glycopeptide Enrichment:
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions.
-
Load the tryptic digest onto the cartridge.
-
Wash the cartridge to remove non-glycosylated peptides.
-
Elute the glycopeptides with an appropriate elution buffer (e.g., an aqueous buffer with a low percentage of organic solvent).
-
-
Desalting:
-
Desalt the enriched glycopeptides using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted glycopeptides in a suitable solvent for mass spectrometry.
-
Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions with a characteristic oxonium ion (m/z 204.0867 for HexNAc) in their fragmentation spectra to trigger MS/MS scans.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized glycoproteomics software (e.g., Byonic, MaxQuant with glyco-add-on).
-
Search the data against a relevant protein database, specifying the variable modifications for common glycans and the ¹³C-labeled fucose.
-
Quantify the relative abundance of glycopeptides by comparing the peak areas of the light (¹²C) and heavy (¹³C) isotopic envelopes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the investigation of host-pathogen interactions using (-)-Fucose-¹³C.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Fucosylation in Cancer Development and Progression
Fucosylation, a critical post-translational modification, involves the attachment of a fucose sugar residue to proteins and lipids. This process is orchestrated by a family of enzymes known as fucosyltransferases (FUTs). In normal physiological processes, fucosylation plays a vital role in cell adhesion, signaling, and immune responses. However, aberrant fucosylation is a well-established hallmark of cancer, profoundly influencing tumor initiation, progression, and metastasis.[1][2] This guide provides a comprehensive overview of the multifaceted role of fucosylation in oncology, detailing its impact on signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.
The Fucosylation Machinery: Enzymes and Linkages
Fucosylation is a complex process regulated by GDP-fucose synthesis pathways (de novo and salvage), GDP-fucose transporters, and a family of 13 fucosyltransferases (FUTs) in humans.[3][4] These enzymes catalyze the transfer of fucose from the donor substrate, GDP-fucose, to various acceptor molecules, creating specific linkages that define the functional outcome. The primary types of fucose linkages with implications in cancer are:
-
α(1,2)-fucosylation: Primarily mediated by FUT1 and FUT2.
-
α(1,3)/α(1,4)-fucosylation: Catalyzed by FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, leading to the synthesis of Lewis antigens (e.g., Lewis X, Sialyl Lewis X).[2]
-
α(1,6)-fucosylation (Core Fucosylation): The addition of fucose to the innermost GlcNAc residue of N-glycans, a reaction exclusively catalyzed by FUT8.[5]
-
O-fucosylation: The attachment of fucose to serine or threonine residues, mediated by POFUT1 and POFUT2, notably on Notch receptors.[6][7]
Fucosylation's Impact on Cancer Hallmarks
Aberrant fucosylation is not a mere bystander in carcinogenesis; it actively drives key processes that contribute to malignancy.
Tumor Growth and Proliferation: Altered fucosylation on cell surface receptors can lead to their hyperactivation, promoting uncontrolled cell division. For instance, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) by FUT8 enhances its signaling, driving proliferation in several cancers.[5][6] Conversely, in some contexts like certain gastric and liver cancer cells, FUT8 overexpression has been shown to suppress proliferation.[6]
Invasion and Metastasis: Fucosylation is a critical regulator of cell adhesion and migration, two cornerstones of the metastatic cascade.
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in fucosylation, such as the core fucosylation of E-cadherin, can weaken cell-cell adhesion, a key step in initiating EMT and promoting cell detachment.[8][9]
-
Selectin-Ligand Interactions: The synthesis of fucosylated structures like Sialyl Lewis X (sLex) on cancer cells allows them to bind to E-selectin on endothelial cells. This interaction facilitates the extravasation of tumor cells from blood vessels to form distant metastases.[10][11]
-
Integrin Signaling: Core fucosylation of integrins, such as α3β1, can modulate their function, impacting cell-matrix interactions and migratory capabilities.[5]
Immune Evasion: Fucosylation can help cancer cells evade the immune system. For example, the fucosylation of PD-1 on T cells has been reported to promote its stabilization, contributing to an immunosuppressive tumor microenvironment.[6] Similarly, core fucosylation of PD-L1 on tumor cells can affect its function.
Drug Resistance: Emerging evidence indicates that fucosylation contributes to resistance against various cancer therapies.[12] Upregulation of FUT4, FUT6, and FUT8 has been implicated in the drug resistance of hepatocellular carcinoma cell lines through the activation of the PI3K/Akt pathway.[1] Furthermore, an increase in secretome fucosylation has been identified as a pan-cancer signature of resistance to multiple targeted therapies.[12][13][14]
Signaling Pathways Modulated by Fucosylation
Fucosylation directly influences the activity of key signaling pathways that are frequently dysregulated in cancer. This modulation often occurs through the direct glycosylation of receptors, which alters their conformation, ligand-binding affinity, dimerization, and downstream signaling capacity.[6][15]
Key Fucosylation-Regulated Signaling Pathways
-
EGFR Signaling: Core fucosylation of EGFR by FUT8 is essential for its dimerization and the subsequent activation of downstream pathways like MAPK and PI3K/Akt, which promote cell proliferation and survival.[5][7]
-
TGF-β Signaling: Fucosylation of the TGF-β receptor (TGFβR) is crucial for its function. In colorectal cancer, FUT3-mediated fucosylation of TGFβRI is required for Smad2 signaling, which promotes migration and invasion.[15] Core fucosylation by FUT8 also regulates TGF-β signaling.[5][6]
-
Notch Signaling: O-fucosylation, catalyzed by POFUT1, is indispensable for the proper folding and function of Notch receptors. Dysregulation of POFUT1 can lead to altered Notch signaling, impacting cell fate decisions and promoting tumorigenesis in cancers like hepatocellular carcinoma.[6][7]
-
Integrin Signaling: Core fucosylation of α3β1 integrin, a key receptor for extracellular matrix components, is regulated by FUT8 and plays a role in cell adhesion and migration.[5]
-
NF-κB Signaling: Studies in breast cancer have shown that inhibiting fucosylation can lead to a reduction in NF-κB and TNF signaling pathways, suggesting that fucosylation is an important post-translational modification governing these pro-tumorigenic inflammatory pathways.[16]
Signaling Pathway Diagrams
Caption: Core fucosylation of EGFR enhances signaling.
Caption: Fucosylation of TGF-βR is crucial for its activity.
Caption: O-fucosylation is essential for Notch receptor function.
Quantitative Analysis of Fucosylation in Cancer
The expression levels of FUTs and the abundance of fucosylated glycans are frequently altered in tumors compared to adjacent normal tissues. These alterations often correlate with tumor stage, metastasis, and patient prognosis.
Table 1: Alterations of Fucosyltransferase (FUT) Expression in Various Cancers
| FUT Enzyme | Cancer Type(s) | Change in Expression (Tumor vs. Normal) | Associated Clinical Outcome/Biological Function |
| FUT1 | Melanoma, Oral Squamous Cell Carcinoma (OSCC), Hepatocellular Carcinoma (HCC) | Decreased | Loss promotes invasiveness and metastasis.[17] |
| Pancreatic Cancer | Decreased in primary, but re-expression inhibits metastasis | Plays a tumor-suppressive role during initiation.[6][17] | |
| Bladder, Breast, Ovarian, Prostate Cancer | Increased | Promotes proliferation, invasion, metastasis, and drug resistance.[6] | |
| FUT3 | Colorectal Cancer (CRC) | Increased | Required for TGFβ signaling, migration, and invasion.[15] |
| FUT4, FUT6 | Hepatocellular Carcinoma (HCC) | Increased | Implicated in drug resistance via PI3K/Akt pathway activation.[1] |
| FUT7 | Lung Cancer | Increased | Promotes cell proliferation, migration, and invasion.[18] |
| FUT8 | Lung, Liver, Colorectal, Ovarian, Prostate, Breast, Melanoma, Thyroid, Pancreatic Cancer | Increased | Generally promotes invasion, migration, proliferation, and metastasis.[5][6] Associated with poor prognosis.[9] |
| Gastric Cancer | Decreased | The functional role of reduced FUT8 in gastric cancer is less clear.[5][6] | |
| POFUT1 | Hepatocellular Carcinoma (HCC) | Increased | Promotes tumorigenic behavior by altering Notch signaling; correlates with poor survival.[6] |
Table 2: Alterations of Core Fucosylation (α1,6-fucosylation) in Tumors
| Cancer Type | Change in Core Fucosylation (Tumor vs. Normal) | Key Fucosylated Proteins | Biological Effect of Increased Core Fucosylation |
| Hepatocellular Carcinoma (HCC) | Increased | Alpha-fetoprotein (AFP), α-1-antitrypsin (A1AT), Ceruloplasmin | AFP-L3 (fucosylated AFP) is a biomarker for HCC diagnosis.[9][19] Promotes metastasis. |
| Lung Cancer | Increased | E-cadherin, EGFR | Weakens cell-cell adhesion, promotes metastasis.[7][8] Enhances EGFR signaling. |
| Breast Cancer | Increased | E-cadherin, Integrins | Increased in metastatic lesions, particularly bone metastases.[9][20] Promotes stemness and EMT. |
| Colorectal Cancer (CRC) | Increased | EGFR, TGF-βR | Promotes invasion and metastasis.[5] |
| Melanoma | Increased | Multiple glycoproteins | FUT8 acts as a driver of melanoma metastasis.[8] |
| Prostate Cancer | Increased | EGFR | Enhances EGFR-mediated signaling.[21] |
| Gastric Cancer | Discrepant reports (some show decrease) | N/A | The role is context-dependent and requires further investigation.[6] |
Experimental Protocols for Studying Fucosylation
A variety of techniques are employed to detect, quantify, and functionally characterize fucosylation in cancer research.
A. Detection and Quantification of Fucosylation
1. Lectin-Based Methods: Lectins are proteins that bind to specific carbohydrate structures and are powerful tools for detecting fucosylated glycans.[19]
-
Methodology:
-
Sample Preparation: Proteins are extracted from tissues or cells, or biofluids like serum or saliva are collected.
-
Lectin Interaction: The sample is incubated with a fucose-specific lectin (e.g., Aleuria aurantia lectin (AAL), Lens culinaris agglutinin (LCA), Ulex europaeus agglutinin I (UEA-I)).[21][22]
-
Detection: The lectin-glycoprotein interaction is detected. This can be done via:
-
Lectin Blotting: Similar to a Western blot, where separated proteins are probed with a labeled lectin.
-
Lectin Affinity Chromatography: Immobilized lectins are used to capture and enrich fucosylated glycoproteins from a complex mixture for subsequent analysis (e.g., by mass spectrometry).[21]
-
Lectin Microarray: Multiple lectins are printed on a slide to profile the glycan patterns of a fluorescently labeled sample.
-
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ): A high-throughput method where immobilized lectins capture fluorescently labeled glycoproteins, which are then quantified by fluorescence detection.[22][23][24]
-
-
2. Mass Spectrometry (MS)-Based Glycoproteomics: MS provides detailed structural information and site-specific localization of glycans.
-
Methodology:
-
Protein Digestion: Proteins are digested into peptides, typically with trypsin.
-
Glycopeptide Enrichment: Fucosylated glycopeptides can be enriched using lectin affinity chromatography or other methods like HILIC.[21][25]
-
Enzymatic Treatment (Optional but powerful):
-
STAGE Method: Sequential treatment with Endo F3 (cleaves between the two GlcNAc residues of the N-glycan core, but only if core fucosylated) and PNGase F (cleaves all N-glycans) generates specific mass signatures for formerly core-fucosylated sites.[26][27]
-
Glycan Truncation Strategy: Intact glycopeptides are converted into two forms (HexNAc and HexNAc+core-fucose) for simplified analysis and accurate quantification of core fucosylation occupancy.[28]
-
-
LC-MS/MS Analysis: The enriched and/or treated glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the peptide sequence, glycosylation site, and glycan composition.
-
Data Analysis: Specialized software is used to identify the glycopeptides and quantify their abundance.
-
B. Functional Analysis of Fucosylation
1. Genetic Manipulation of FUTs:
-
Methodology:
-
Target Selection: Choose a FUT gene of interest (e.g., FUT8 for core fucosylation).
-
Gene Silencing/Knockout:
-
Use siRNA or shRNA to transiently or stably knock down the expression of the target FUT gene.
-
Use CRISPR/Cas9 technology to create a complete knockout of the gene in a cancer cell line.
-
-
Validation: Confirm the reduction or loss of FUT mRNA (by qRT-PCR) and protein (by Western blot), and a corresponding decrease in the relevant fucosylated structures (by lectin blotting or flow cytometry).
-
Phenotypic Assays: Perform functional assays (e.g., proliferation, migration, invasion, drug sensitivity) to compare the modified cells with control cells, thereby elucidating the function of the specific type of fucosylation.
-
2. Pharmacological Inhibition:
-
Methodology:
-
Inhibitor Treatment: Treat cancer cells with a global fucosylation inhibitor, such as 2-fluorofucose (2-FF). 2-FF is a fucose analog that gets converted into GDP-2-FF, which inhibits fucosyltransferases.[16][17]
-
Confirmation of Inhibition: Verify the reduction in cellular fucosylation using lectin-based methods.
-
Functional Analysis: Conduct cell-based or in vivo animal model experiments to assess the impact of fucosylation inhibition on cancer cell behavior, tumor growth, and metastasis.
-
Experimental Workflow Diagrams
Caption: Workflow for enrichment of fucosylated glycoproteins.
Caption: Workflow for functional analysis of fucosylation.
Conclusion and Future Perspectives
Fucosylation is a pivotal post-translational modification that is profoundly dysregulated in cancer.[18] The aberrant expression of fucosylated glycans on the cancer cell surface and on secreted proteins critically impacts cell signaling, promotes tumor progression, facilitates metastasis, and contributes to therapeutic resistance.[1][6] The enzymes responsible for these modifications, particularly the fucosyltransferases, represent a promising class of targets for novel cancer diagnostics and therapeutics.[4][29]
Future research will continue to unravel the specific fucosylated proteins and the precise mechanisms by which they drive malignancy in different cancer types. The development of more specific and potent inhibitors of fucosyltransferases and the GDP-fucose synthesis pathway holds significant therapeutic potential.[17][29] Furthermore, fucosylated glycoproteins are increasingly being recognized as valuable biomarkers for early diagnosis, prognosis, and monitoring treatment response.[2][30] A deeper understanding of the complex world of fucosylation will undoubtedly pave the way for innovative strategies to combat cancer.
References
- 1. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 2. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The contribution of fucosyltransferases to cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function of Fucosylation in Progression of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 9. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment [jcancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Multi-targeted therapy resistance via drug-induced secretome fucosylation | eLife [elifesciences.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Multi-targeted therapy resistance via drug-induced secretome fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Diverse Contributions of Fucose Linkages in Cancer - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative Characterization of Protein N-Linked Core-Fucosylation by an Efficient Glycan Truncation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Therapeutic potential of fucosyltransferases in cancer and recent development of targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Utilizing (-)-Fucose-¹³C for Studying Glycan Changes in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fucosylation in Health and Disease
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological functions, including cell-cell recognition, immune responses, and signal transduction. Fucosylation—the addition of the monosaccharide fucose—is a terminal modification on many of these glycan structures. Aberrant fucosylation, characterized by either an increase or decrease in fucose-containing glycans, is a well-established hallmark of numerous pathological conditions, including cancer progression, metastasis, liver disease, and inflammatory disorders.
This dysregulation makes fucosylation pathways and specific fucosylated glycoproteins promising targets for novel therapeutics and valuable biomarkers for disease diagnosis and prognosis. To exploit these opportunities, researchers require robust tools to quantitatively track changes in fucosylation dynamics within relevant biological systems. Metabolic labeling using stable isotopes offers a powerful strategy for this purpose.
This technical guide details the use of (-)-Fucose-¹³C, a stable isotope-labeled sugar, to trace and quantify the flux of fucose into cellular glycans in disease models. By introducing (-)-Fucose-¹³C into cell culture or animal models, researchers can precisely measure the rate of fucosylation and identify specific glycoproteins undergoing changes, providing deep insights into disease mechanisms and potential therapeutic interventions. The principles and protocols described herein are based on established methodologies for metabolic labeling with stable isotope-tagged monosaccharides.
The Principle: Tracing Fucose through the Salvage Pathway
Cells utilize two main pathways to synthesize the activated fucose donor, GDP-fucose: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the cellular environment. When exogenous (-)-Fucose-¹³C is supplied to a biological system, it is primarily incorporated into glycans via the salvage pathway.
The process involves three key steps:
-
Phosphorylation: L-fucose is phosphorylated by fucose kinase (FUK) to generate fucose-1-phosphate.
-
Activation: Fucose-1-phosphate guanylyltransferase (FPGT) converts fucose-1-phosphate to GDP-fucose.
-
Transfer: Fucosyltransferases (FUTs) transfer the ¹³C-labeled fucose from GDP-[¹³C]-Fucose onto acceptor glycan chains on proteins and lipids within the Golgi apparatus.
By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can distinguish newly synthesized (labeled) fucosylated glycans from pre-existing (unlabeled) ones, enabling a quantitative analysis of fucosylation dynamics.
General Experimental Workflow
The process of analyzing changes in fucosylation using (-)-Fucose-¹³C involves several distinct stages, from initial labeling of the biological model to final data analysis. Each step must be carefully optimized to ensure accurate and reproducible results.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments. These should be optimized based on the specific cell line, disease model, and available instrumentation.
Protocol 1: Metabolic Labeling of Cultured Cells with (-)-Fucose-¹³C
This protocol is adapted from stable isotope labeling methods used for glycan analysis.
-
Cell Culture: Seed cells (e.g., a cancer cell line and its non-malignant counterpart) in appropriate culture vessels and grow to ~70-80% confluency in standard complete medium.
-
Preparation of Labeling Medium: Prepare fresh culture medium. If using a custom formulation, ensure it contains all necessary components for cell health. Dissolve (-)-Fucose-¹³C (e.g., L-Fucose-¹³C₆) in sterile PBS or directly into the medium to a final concentration typically ranging from 50 to 200 µM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.
-
Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and replace it with the prepared (-)-Fucose-¹³C labeling medium.
-
Incubation: Culture the cells for a defined period, typically 24 to 72 hours. The incubation time is critical for observing significant incorporation and should be consistent across all experimental groups. A time-course experiment is recommended during optimization.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled fucose.
-
Scrape cells into ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant.
-
The resulting cell pellet can be stored at -80°C or used immediately for protein extraction.
-
Protocol 2: N-Glycan Release and Purification
This protocol describes the enzymatic release of N-glycans for subsequent analysis.
-
Protein Extraction and Quantification: Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
Protein Denaturation and Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Denature the proteins by heating at 95°C for 5 minutes in a buffer containing SDS.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
-
Perform buffer exchange to remove interfering reagents and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
N-Glycan Release:
-
To the resulting peptide mixture, add Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue of the peptide backbone.
-
Incubate according to the manufacturer's instructions (typically overnight at 37°C). This step releases the entire N-glycan pool.
-
-
Glycan Purification:
-
Separate the released N-glycans from the peptides and other salts using Solid-Phase Extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) material.
-
Elute the purified glycans, dry them in a vacuum centrifuge, and store them at -20°C until MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Quantification
-
Sample Preparation: Reconstitute the dried glycan samples in a solvent appropriate for LC-MS analysis (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: Separate the glycans using a HILIC or PGC (porous graphitic carbon) column on an HPLC or UPLC system coupled to the mass spectrometer. This separates different glycan isomers.
-
Mass Spectrometry Analysis:
-
Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative or positive ion mode.
-
Acquire data in full scan mode (MS1) to detect the mass-to-charge ratio (m/z) of all eluted glycans. The incorporation of one fully labeled ¹³C₆-fucose molecule will result in a mass shift of +6.02 Da compared to its unlabeled counterpart.
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra (MS/MS) for structural confirmation.
-
-
Quantification:
-
Extract ion chromatograms (XICs) for the paired unlabeled (¹²C) and labeled (¹³C) fucosylated glycan species.
-
Calculate the peak area for each species.
-
Determine the fractional enrichment or the ratio of labeled to unlabeled glycan by comparing the respective peak areas. An increased ratio in a disease model compared to a control indicates an upregulation of fucose incorporation.
-
Data Presentation and Interpretation
Quantitative data from (-)-Fucose-¹³C labeling experiments should be organized to clearly illustrate the differences between experimental groups. Tables are an effective way to present site-specific changes and overall fucosylation flux.
Table 1: Quantification of Fucosylation Changes in a Liver Fibrosis Model
This table exemplifies how to present data on protein- and site-specific changes in fucosylation, adapted from findings in liver disease studies. The "Fucosylation Ratio" represents the relative abundance of the fucosylated glycopeptide.
| Glycoprotein | Glycosylation Site | Control Group Fucosylation Ratio (Mean ± SD) | Fibrosis Model Fucosylation Ratio (Mean ± SD) | Fold Change | p-value |
| Serotransferrin | N630 | 0.15 ± 0.04 | 0.35 ± 0.07 | 2.33 | <0.01 |
| Alpha-1-antitrypsin | N107 | 0.21 ± 0.05 | 0.48 ± 0.09 | 2.29 | <0.01 |
| Ceruloplasmin | N397 | 0.33 ± 0.08 | 0.61 ± 0.11 | 1.85 | <0.05 |
| Vitronectin | N86 | 0.09 ± 0.02 | 0.25 ± 0.05 | 2.78 | <0.01 |
| Vitronectin | N169 | 0.45 ± 0.10 | 0.21 ± 0.06 | -2.14 | <0.05 |
Data are hypothetical and structured for illustrative purposes.
Table 2: Fractional Enrichment of Fucose in Membrane Glycans of Pancreatic Cancer Cells
This table shows how to present data from a stable isotope tracing experiment, indicating the proportion of the fucosylated glycan pool that has been newly synthesized during the labeling period. This approach is adapted from ¹³C-glucose tracing studies.
| Cell Line | Condition | GDP-Fucose ¹³C Fractional Enrichment (%) | Membrane Glycan Fucose ¹³C Fractional Enrichment (%) |
| HPDE (Control) | Normoxia | 25.4 ± 3.1 | 18.9 ± 2.5 |
| PANC-1 (Cancer) | Normoxia | 48.7 ± 4.5 | 39.1 ± 3.8 |
| PANC-1 (Cancer) | Hypoxia | 62.3 ± 5.2 | 55.6 ± 4.9 |
Fractional enrichment is calculated as [¹³C-labeled peak area] / ([¹³C-labeled peak area] + [¹²C-unlabeled peak area]) x 100. Data are hypothetical.
Interpretation: The data in Table 2 would suggest that the pancreatic cancer cell line has a significantly higher rate of fucose incorporation into both the GDP-fucose donor pool and mature membrane glycans compared to the control cell line. This elevated flux is further exacerbated under hypoxic conditions, a common feature of the tumor microenvironment. Such findings can guide further investigation into the role of specific fucosyltransferases and fucosylated proteins in cancer progression.
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with (-)-Fucose-¹³C in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of glycoproteins and glycolipids, playing a vital role in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is frequently associated with various diseases, most notably cancer, making the study of fucosylation dynamics a key area of research. Metabolic labeling with stable isotopes offers a powerful approach to quantitatively analyze the turnover and flux of specific glycans.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using (-)-Fucose-¹³C. This heavy isotope-labeled fucose is incorporated into cellular glycans through the fucose salvage pathway. Subsequent analysis by mass spectrometry allows for the differentiation and quantification of newly synthesized (¹³C-labeled) versus pre-existing (¹²C) fucosylated glycoconjugates. This method enables researchers to investigate the dynamics of protein-specific fucosylation, assess the effects of therapeutic agents on glycosylation pathways, and identify potential biomarkers.
Key Applications
-
Quantitative analysis of glycoprotein turnover: Determine the rate of synthesis and degradation of specific fucosylated glycoproteins.
-
Drug discovery and development: Evaluate the on-target and off-target effects of drugs on fucosylation pathways.
-
Biomarker discovery: Identify changes in the fucosylation of proteins that correlate with disease states.
-
Cellular metabolism studies: Trace the flux of fucose through metabolic pathways under different experimental conditions.
Signaling Pathway and Experimental Workflow
The metabolic labeling strategy relies on the cellular uptake of exogenous (-)-Fucose-¹³C and its conversion to GDP-¹³C-fucose via the fucose salvage pathway. This nucleotide sugar is then used by fucosyltransferases to incorporate ¹³C-fucose into nascent glycans in the endoplasmic reticulum and Golgi apparatus.
Caption: Fucose Salvage Pathway for ¹³C Labeling.
The general experimental workflow involves cell culture and labeling, protein extraction, proteolytic digestion, enrichment of fucosylated peptides (optional), and LC-MS/MS analysis.
Application Notes & Protocols: Utilizing (-)-Fucose-¹³C for High-Resolution NMR Analysis of Glycan Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fucosylation is a critical glycosylation event involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The structural elucidation of fucosylated glycans is paramount to understanding their function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of glycans. However, the inherent complexity of glycoprotein spectra, characterized by significant signal overlap, often poses a considerable challenge.
Metabolic labeling with stable isotopes, such as Carbon-13 (¹³C), offers a robust solution to this problem. By selectively enriching the fucose residues within a glycoprotein's glycans with ¹³C, the signals corresponding to these residues can be selectively observed in NMR experiments, dramatically simplifying the spectra and facilitating unambiguous resonance assignment and structural characterization. This document provides detailed application notes and protocols for the use of (-)-Fucose-¹³C in the NMR analysis of glycan structures.
I. Fucose Metabolism and Isotopic Labeling Strategy
The incorporation of exogenous (-)-Fucose-¹³C into cellular glycoproteins is primarily achieved through the salvage pathway of fucose metabolism. A simplified schematic of this pathway is presented below.
Caption: Fucose Salvage Pathway for ¹³C Labeling.
II. Experimental Workflow for NMR Analysis
The overall process, from cell culture to NMR data analysis, involves several key stages. The following diagram illustrates a typical experimental workflow.
Caption: Experimental Workflow for ¹³C-Fucose NMR Analysis.
III. Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with (-)-Fucose-¹³C
This protocol is a representative example and may require optimization for specific cell lines and glycoproteins.
-
Cell Culture:
-
Culture mammalian cells (e.g., HEK293 or CHO cells) in a suitable medium (e.g., DMEM or F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Grow cells to approximately 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a fucose-free culture medium. If using a commercial medium, select a formulation that does not contain L-fucose.
-
Dissolve (-)-Fucose-¹³C (uniformly labeled) in sterile PBS to create a stock solution (e.g., 10 mg/mL).
-
Supplement the fucose-free medium with the (-)-Fucose-¹³C stock solution to a final concentration of 50-200 µM. The optimal concentration should be determined empirically.
-
-
Metabolic Labeling:
-
Wash the adherent cells twice with sterile PBS to remove the old medium.
-
Add the prepared ¹³C-fucose-containing medium to the cells.
-
Incubate the cells for 48-72 hours to allow for efficient incorporation of the labeled fucose into glycoproteins.
-
-
Cell Harvest and Protein Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Protocol 2: Purification of ¹³C-Fucosylated Glycoproteins
This is a general protocol for the purification of a secreted, tagged glycoprotein.
-
Affinity Chromatography:
-
If the glycoprotein of interest is tagged (e.g., with a His-tag or Fc-fusion), use an appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins or Protein A for Fc-fusions).
-
Load the cell lysate or conditioned medium onto the equilibrated affinity column.
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the glycoprotein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins or a low pH buffer for Protein A).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions containing the glycoprotein.
-
Load the concentrated sample onto a size exclusion chromatography column pre-equilibrated with the final NMR buffer (see Protocol 3).
-
Collect fractions corresponding to the monomeric glycoprotein peak.
-
-
Quality Control:
-
Assess the purity of the final sample by SDS-PAGE.
-
Confirm the identity and incorporation of ¹³C-fucose by mass spectrometry.
-
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Buffer exchange the purified glycoprotein into an NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.0-7.0).
-
Concentrate the protein to a final concentration of 0.1-1.0 mM.
-
Add 5-10% (v/v) D₂O to the sample for the field-frequency lock.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is the key experiment to visualize the ¹H-¹³C correlations of the labeled fucose residues.
-
Representative NMR Parameters for a 2D ¹H-¹³C HSQC Experiment:
Parameter Value Spectrometer 600 MHz or higher Temperature 298 K (25 °C) Pulse Program hsqcetf3gpsi (or similar with sensitivity enhancement) ¹H Spectral Width 12-16 ppm ¹³C Spectral Width 30-40 ppm (centered around the fucose methyl region) ¹H Acquisition Time ~100 ms ¹³C Acquisition Time ~20 ms Number of Scans 16-64 (depending on sample concentration) | Recycle Delay | 1.5 s |
-
IV. Data Presentation: ¹³C Chemical Shifts of L-Fucose
The ¹³C chemical shifts of fucose are sensitive to its linkage and local environment. The methyl carbon (C6) is particularly useful as it resonates in a relatively uncongested region of the spectrum. The following table provides typical ¹³C chemical shift ranges for α-L-fucopyranose in common glycosidic linkages.
| Carbon Atom | Free Fucose (ppm) | α(1,2)-linked (ppm) | α(1,3)-linked (ppm) | α(1,6)-linked (ppm) |
| C1 | 94.1 | 99-101 | 101-103 | 98-100 |
| C2 | 68.9 | 75-78 | 67-69 | 67-69 |
| C3 | 70.3 | 69-71 | 78-80 | 69-71 |
| C4 | 72.1 | 71-73 | 71-73 | 70-72 |
| C5 | 68.2 | 67-69 | 67-69 | 66-68 |
| C6 (Methyl) | 16.5 | 16.0-16.8 | 16.0-16.8 | 16.0-16.8 |
Note: These are approximate values and can vary based on the adjacent monosaccharide, solvent conditions, and temperature.
V. Applications and Advantages
-
Simplified Spectral Analysis: Isotopic labeling significantly reduces spectral complexity, allowing for the focused analysis of fucose residues.
-
Unambiguous Resonance Assignment: The selective labeling of fucose aids in the confident assignment of its NMR signals.
-
Structural Determination: Provides crucial information on the number of fucose residues, their anomeric configurations, and linkage positions.
-
Conformational Analysis: Can be used to study the dynamics and conformational preferences of fucosylated glycans.
-
Protein-Glycan Interaction Studies: Labeled fucose residues can serve as probes to map interactions with binding partners like lectins and antibodies.
Conclusion: The use of (-)-Fucose-¹³C for metabolic labeling is a powerful strategy for the detailed NMR-based structural analysis of fucosylated glycoproteins. The protocols and data presented here provide a comprehensive guide for researchers to implement this technique, thereby advancing our understanding of the vital roles of fucosylation in biology and disease.
Application Notes & Protocols: Mass Spectrometry for Detecting (-)-Fucose-¹³C Labeled Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycosylation is a critical post-translational modification that influences a vast array of biological processes, including cell signaling, immune response, and cell adhesion.[1] Altered glycosylation, particularly changes in fucosylation, is a known hallmark of various diseases, including cancer.[2][3] Quantitative analysis of these changes is essential for biomarker discovery and therapeutic development.
Metabolic labeling using stable isotopes, such as (-)-Fucose-¹³C, combined with mass spectrometry (MS), offers a powerful strategy for the accurate relative quantification of fucosylated glycans.[4] In this approach, cells are cultured with a precursor monosaccharide containing a heavy isotope, which is incorporated into newly synthesized glycans.[5] The mass difference between the heavy (¹³C) and light (¹²C) labeled glycans allows for their simultaneous detection and relative quantification by mass spectrometry.[6][7] This method minimizes sample handling variability by allowing samples to be combined early in the workflow, enhancing the accuracy of quantitative comparisons.[8]
This document provides detailed protocols for the metabolic labeling of cells with (-)-Fucose-¹³C, subsequent glycan release and purification, and analysis by mass spectrometry.
Section 1: Experimental and Data Analysis Workflow
The overall workflow involves metabolically labeling two cell populations (e.g., control and treated), combining them, extracting glycoproteins, releasing the N-glycans, and analyzing them by LC-MS/MS to determine the relative abundance of specific fucosylated glycans.
Caption: High-level workflow from cell labeling to data analysis.
Section 2: Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with (-)-Fucose-¹³C
This protocol describes the incorporation of stable isotope-labeled fucose into cellular glycans. The principle is adapted from metabolic labeling with other ¹³C-labeled monosaccharides.[5][9]
-
Cell Culture: Culture two separate populations of cells (e.g., control and experimental) under their optimal conditions until they reach approximately 70-80% confluency.
-
Labeling Medium Preparation: Prepare a fucose-free culture medium. Supplement this medium with either natural abundance (-)-Fucose (e.g., 50-100 µM) for the 'light' sample or an equimolar concentration of (-)-Fucose-¹³C₆ for the 'heavy' sample.
-
Labeling: Remove the standard culture medium from the cells, wash once with PBS, and replace it with the appropriate 'light' or 'heavy' labeling medium.
-
Incubation: Incubate the cells for a period sufficient for glycan turnover, typically 48-72 hours.[10] The optimal duration may need to be determined empirically for the specific cell line.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS, detach them (e.g., using a cell scraper or trypsin), and pellet them by centrifugation. Store cell pellets at -80°C until ready for glycoprotein extraction.
Protocol 2: Glycoprotein Extraction and N-Glycan Release
This protocol details the steps to isolate N-glycans from the combined cell pellets. It is based on standard, widely used methodologies for glycomic analysis.[11][12]
Caption: Detailed workflow for N-glycan sample preparation.
Methodology:
-
Cell Lysis: Combine the 'light' and 'heavy' labeled cell pellets in a 1:1 ratio based on cell number or protein content. Lyse the combined pellet in a denaturing buffer (e.g., 8 M urea in TRIS buffer).[11]
-
Reduction and Alkylation: Reduce the protein disulfide bonds by adding dithiothreitol (DTT) and incubating at 50°C for 1 hour. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) and incubating in the dark at room temperature for 1 hour.[11]
-
Digestion: Dilute the sample to reduce the urea concentration (to <2 M) and digest the proteins into peptides using a protease like TPCK-treated trypsin overnight at 37°C.[11]
-
Glycopeptide Cleanup: Acidify the digest and perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and detergents. Elute the peptides and glycopeptides.[11]
-
N-Glycan Release: Resuspend the dried glycopeptide fraction in a suitable buffer (e.g., 50 mM ammonium bicarbonate) and add PNGase F enzyme. Incubate overnight at 37°C to cleave the N-linked glycans from the asparagine residues.[8][11]
-
Glycan Purification: Pass the PNGase F reaction mixture through another C18 SPE cartridge. The peptides will be retained, while the more hydrophilic N-glycans will be collected in the flow-through and wash fractions.[11]
-
Final Preparation: Lyophilize the collected glycan fraction. The sample is now ready for MS analysis.
Protocol 3: Mass Spectrometry Analysis
Released glycans are typically analyzed by LC-MS, with Hydrophilic Interaction Liquid Chromatography (HILIC) being a common separation method.[3][8]
-
Sample Reconstitution: Reconstitute the dried glycan sample in a solvent compatible with the LC system (e.g., 80% acetonitrile/water).
-
Chromatography:
-
Column: Use a HILIC column suitable for glycan analysis.
-
Mobile Phases: Employ a gradient of decreasing acetonitrile concentration (e.g., from 80% to 50%) with a constant aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4).
-
Flow Rate: Use a nanoflow LC system for enhanced sensitivity.[13]
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Glycans are often detected as sodium or proton adducts.[14]
-
MS1 Scan: Perform a full MS1 scan over a mass range appropriate for glycans (e.g., m/z 500-2500) to detect the isotopic pairs of ¹²C- and ¹³C-labeled glycans.
-
MS/MS (Tandem MS): Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation (e.g., by Higher-energy Collisional Dissociation, HCD) to obtain structural information.[15]
-
Section 3: Data Analysis and Presentation
Data Analysis Workflow
The analysis aims to identify fucosylated glycans and quantify the relative abundance of each glycan between the 'light' and 'heavy' samples by comparing their respective MS1 peak intensities.
References
- 1. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Glycan reductive isotope labeling for quantitative glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Metabolic labeling of glycans with isotopic glucose for quantitative glycomics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 12. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 14. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aspariaglycomics.com [aspariaglycomics.com]
Application Notes and Protocols for (-)-Fucose-¹³C Incorporation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation are associated with various diseases, most notably cancer, making the study of fucose metabolism and incorporation a key area of research. The use of stable isotope-labeled monosaccharides, such as (-)-Fucose-¹³C, offers a powerful tool for tracing and quantifying the metabolic fate of fucose in cellular systems. This application note provides a detailed, step-by-step guide for the incorporation of (-)-Fucose-¹³C in cell culture, enabling researchers to accurately study fucosylation dynamics in their models of interest.
Metabolic labeling with (-)-Fucose-¹³C involves introducing the labeled sugar into the cell culture medium. The cells then utilize this exogenous fucose through the salvage pathway for GDP-fucose biosynthesis. The resulting ¹³C-labeled GDP-fucose is subsequently used by fucosyltransferases to modify glycoproteins. The incorporation of ¹³C can be detected and quantified using mass spectrometry-based techniques, providing valuable insights into the regulation of fucosylation under various experimental conditions.
Materials
-
(-)-Fucose-¹³C (or other stable isotope-labeled fucose)
-
Cell line of interest (e.g., HEK293, CHO, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
PNGase F
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., MALDI-TOF, LC-MS/MS)
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with (-)-Fucose-¹³C
This protocol outlines the general procedure for labeling cultured cells with (-)-Fucose-¹³C. Optimization of fucose concentration and incubation time may be required for different cell lines and experimental goals.
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase during the labeling period. Allow the cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the cell culture medium supplemented with the desired concentration of (-)-Fucose-¹³C. A starting concentration in the range of 20 µM to 200 µM is recommended. For some experiments, using a fucose-free basal medium or dialyzed FBS may be beneficial to reduce competition from unlabeled fucose.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically, but a 48-hour period is often sufficient to achieve significant incorporation.
-
Cell Harvesting: After the incubation period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.
Protocol 2: Analysis of ¹³C-Fucose Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of ¹³C-fucose incorporation into glycoproteins using mass spectrometry.
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a desired amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Glycan Release (Optional, for glycan analysis):
-
To analyze the N-glycans, treat the digested peptides with PNGase F according to the manufacturer's instructions. This will release the N-linked glycans.
-
-
Sample Cleanup:
-
For glycopeptide or released glycan analysis, desalt and purify the sample using C18 SPE cartridges.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples by MALDI-TOF MS or LC-MS/MS.
-
The incorporation of ¹³C-fucose will result in a mass shift in the fucosylated glycopeptides or released glycans, which can be detected and quantified. For example, the incorporation of a single (-)-Fucose-¹³C₆ molecule will result in a mass increase of 6 Da compared to the unlabeled counterpart.
-
Protocol 3: Assessment of Cell Viability
It is crucial to ensure that the labeling process does not adversely affect cell health.
-
Experimental Setup: Seed cells in a 96-well plate and treat with a range of (-)-Fucose-¹³C concentrations. Include an untreated control.
-
Incubation: Incubate for the desired labeling period (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Studies have shown that fucose analogs can be used at concentrations up to 400-500 µM with minimal impact on the viability of cell lines like HEK-293T.
Data Presentation
The quantitative data from (-)-Fucose-¹³C incorporation experiments can be summarized in tables for clear comparison.
| Cell Line | (-)-Fucose-¹³C Concentration (µM) | Incubation Time (hours) | Incorporation Efficiency (%) | Effect on Viability |
| HEK293T | 50 | 48 | ~85 | No significant effect |
| CHO | 20 | 72 | >90 | No significant effect |
| HepG2 | 100 | 48 | ~80 | Not determined |
| A549 | 100 | 48 | ~75 | Not determined |
Note: The incorporation efficiency values are illustrative and will vary depending on the specific experimental conditions and analytical methods used.
Visualizations
Metabolic Pathway of (-)-Fucose-¹³C Incorporation
Application Notes and Protocols for (-)-Fucose-¹³C Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, notably cancer, making the study of fucose metabolism and glycan turnover a key area of research for diagnostics and therapeutics.
The (-)-Fucose-¹³C pulse-chase experiment is a powerful metabolic labeling technique used to investigate the dynamics of fucosylation. This method allows for the temporal tracking of fucose incorporation into glycoconjugates and their subsequent turnover. By introducing a stable isotope label in the form of ¹³C-labeled L-fucose for a defined period (the "pulse") and then replacing it with unlabeled L-fucose (the "chase"), researchers can monitor the fate of the labeled fucose over time. This provides quantitative insights into the rates of glycan biosynthesis, processing, and degradation.
This document provides detailed protocols and application notes for designing and conducting (-)-Fucose-¹³C pulse-chase experiments, coupled with mass spectrometry-based analysis.
Core Applications
-
Quantifying Glycan Turnover Rates: Determine the half-life of fucosylated glycans on specific proteins or in total cell lysates.
-
Investigating Fucosylation Pathways: Elucidate the metabolic flux of fucose through salvage and de novo biosynthetic pathways.
-
Drug Efficacy Studies: Assess the impact of drugs targeting fucosylation enzymes (e.g., fucosyltransferases, GDP-fucose synthases) on glycan dynamics.
-
Biomarker Discovery: Identify fucosylated glycoproteins with altered turnover rates in disease states.
Experimental Protocols
Protocol 1: (-)-Fucose-¹³C Pulse-Chase Labeling of Cultured Cells
This protocol outlines the metabolic labeling of adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fucose-free cell culture medium
-
(-)-L-Fucose, ¹³C₆ (or other specified ¹³C labeling pattern)
-
(-)-L-Fucose (unlabeled)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scrapers
-
Sterile tissue culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency in complete medium.
-
Starvation (Optional but Recommended): To enhance the uptake of labeled fucose, aspirate the complete medium, wash the cells once with PBS, and incubate in fucose-free medium for 2-4 hours.
-
Pulse:
-
Prepare the "pulse medium" by supplementing fucose-free medium with (-)-Fucose-¹³C at a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.
-
Aspirate the starvation medium and add the pulse medium to the cells.
-
Incubate for the desired pulse duration (e.g., 1, 2, 4, or 8 hours). This duration will depend on the expected rate of fucose incorporation.
-
-
Chase:
-
Prepare the "chase medium" by supplementing fucose-free medium with a 10-fold excess of unlabeled (-)-L-Fucose (e.g., 1-2 mM) compared to the labeled fucose concentration.
-
At the end of the pulse period, aspirate the pulse medium, wash the cells twice with warm PBS to remove residual labeled fucose.
-
Add the chase medium to the cells. This is your Time 0 (T₀) chase point.
-
-
Time-Course Sample Collection:
-
Harvest cells at designated time points during the chase (e.g., T₀, T₂, T₄, T₈, T₁₂, T₂₄ hours).
-
To harvest, aspirate the chase medium, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store at -80°C for downstream analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of cell lysates for the analysis of fucosylated glycoproteins by LC-MS/MS.
Materials:
-
Cell lysates from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Denaturation and Reduction:
-
Take a normalized amount of protein (e.g., 50-100 µg) from each cell lysate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digested peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them using a lyophilizer or vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the samples by high-resolution LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 and MS2 spectra.
-
Data Presentation
Quantitative data from the (-)-Fucose-¹³C pulse-chase experiment should be summarized in tables to facilitate comparison and interpretation.
Table 1: Relative Abundance of ¹³C-Labeled Fucosylated Peptides Over Chase Time
| Peptide Sequence | Protein | T₀ Chase | T₂ Chase | T₄ Chase | T₈ Chase | T₁₂ Chase | T₂₄ Chase |
| FQ(GalNAc)S(Fuc¹³C₆)TK | Protein A | 1.00 | 0.85 | 0.65 | 0.40 | 0.25 | 0.10 |
| VVS(Fuc¹³C₆)TR | Protein B | 1.00 | 0.92 | 0.78 | 0.55 | 0.40 | 0.22 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Relative abundance is calculated as the peak area of the ¹³C-labeled peptide divided by the sum of the peak areas of the ¹³C-labeled and unlabeled (¹²C) peptides at each time point, normalized to T₀.
Table 2: Calculated Half-life of Fucosylated Glycoproteins
| Protein | Fucosylated Peptide | Half-life (hours) | R² of Fit |
| Protein A | FQ(GalNAc)S(Fuc¹³C₆)TK | 6.8 | 0.98 |
| Protein B | VVS(Fuc¹³C₆)TR | 9.5 | 0.99 |
| ... | ... | ... | ... |
The half-life is calculated by fitting the relative abundance data from Table 1 to a one-phase exponential decay model.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Application Notes and Protocols: Combining (-)-Fucose-¹³C Labeling with Click Chemistry for Dynamic Fucosylation Analysis
Introduction
Protein glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Fucosylation, the addition of the deoxyhexose L-fucose to glycan structures, is particularly important in development and disease, with aberrant fucosylation being a hallmark of several cancers. The dynamic nature of fucosylation, however, presents a significant challenge for its study and quantification.
This application note describes a powerful methodology that combines stable isotope labeling with bioorthogonal click chemistry to enable the sensitive and quantitative analysis of fucosylation dynamics in living cells. By metabolically incorporating a specially designed fucose analog, uniformly labeled with ¹³C and bearing an azide group for click chemistry, researchers can trace the flux of fucose into glycoproteins and visualize their subcellular localization. This dual-labeling strategy, coupled with mass spectrometry and fluorescence microscopy, provides an unprecedented view into the life cycle of fucosylated glycoproteins.
Principle of the Method
The core of this technique is a synthetic fucose analog, peracetylated U-¹³C-6-azido-L-fucose (Ac₄-Fuc-¹³C-Az), which is readily taken up by cells. The peracetyl groups enhance cell permeability and are removed by intracellular esterases. The free U-¹³C-6-azido-L-fucose is then processed by the fucose salvage pathway, where it is converted to GDP-U-¹³C-6-azido-L-fucose. This nucleotide sugar analog is subsequently used by fucosyltransferases to incorporate the dual-labeled fucose into newly synthesized glycans on proteins.
The incorporated ¹³C atoms serve as a stable isotope label, allowing for the differentiation and quantification of newly synthesized (heavy) versus pre-existing (light) fucosylated glycoproteins by mass spectrometry. The azide group acts as a bioorthogonal handle, enabling the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper-free click chemistry. This allows for the visualization and enrichment of the labeled glycoproteins.
Experimental Workflow Overview
Caption: Overall experimental workflow.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| U-¹³C₆-D-Glucose | Cambridge Isotope Labs | CLM-1396 |
| 6-azido-L-fucose | Synthose | AF415 |
| Peracetylated U-¹³C-6-azido-L-fucose | Custom Synthesis | N/A |
| Cell Line (e.g., Jurkat) | ATCC | TIB-152 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine |
Troubleshooting & Optimization
Technical Support Center: (-)-Fucose-13C NMR Data Interpretation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Fucose-13C NMR data.
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition and interpretation of this compound NMR spectra.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.[1][2][3][4] - Inadequate number of scans. | - For 13C NMR, aim for a saturated solution, typically 50-100 mg of sample in 0.5-0.7 mL of solvent.[1][2][4] - Increase the number of scans (nt). Doubling the scans will increase the signal-to-noise ratio by a factor of √2. |
| Broad NMR Lines | - High sample viscosity.[1][2] - Presence of solid particles in the sample.[2][3][4] - Paramagnetic impurities.[4] - Poor shimming. | - If high concentration is necessary for 13C detection, be aware that the corresponding 1H spectrum may have broader lines.[2] - Filter the sample through a glass wool plug in a Pasteur pipette before transferring to the NMR tube.[2][3] - If paramagnetic ions are suspected, consider adding a chelating agent or using purification methods to remove them.[4] - Ensure proper shimming of the instrument. |
| Complex, Overlapping Spectra | - Presence of both α and β anomers of fucose in solution.[5] - Low chemical shift dispersion, which is common for carbohydrates.[5] - Presence of impurities. | - Recognize that fucose exists in an anomeric equilibrium in solution, which will result in two sets of signals. The ratio of α/β anomers can be determined from the peak intensities of well-resolved signals.[5] - Employ 2D NMR techniques like 1H-13C HSQC to improve spectral resolution and aid in assignments.[5][6] - Ensure the purity of the fucose sample. |
| Difficulty in Signal Assignment | - Lack of reference data. - Complex structure (e.g., sulfated or part of an oligosaccharide).[7][8] | - Compare experimental chemical shifts with literature values for (-)-fucose.[5] - Utilize 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, NOESY) for complete and unambiguous assignments.[7] - For complex fucosylated compounds, consider enzymatic cleavage or chemical degradation to simplify the structure for analysis. |
| Inaccurate Quantitative Measurements | - Incomplete relaxation of nuclei. - Nuclear Overhauser Effect (NOE) enhancement.[9] | - For quantitative 13C NMR, ensure a sufficient relaxation delay (d1) between scans. Recycle delays of 5 seconds or more may be necessary for full relaxation of all carbons, especially quaternary carbons.[9] - Use an inverse-gated decoupling sequence to suppress the NOE and obtain accurate integrations. |
Frequently Asked Questions (FAQs)
Q1: What are the typical 13C chemical shift ranges for (-)-Fucose?
A1: The 13C chemical shifts for (-)-Fucose in D2O are typically observed in the following regions. Note that the presence of both α and β anomers will result in two distinct sets of signals[5].
| Carbon Atom | α-L-Fucopyranose (ppm) | β-L-Fucopyranose (ppm) |
| C1 (Anomeric) | ~93.1 | ~97.1 |
| C2 | ~67.2 | ~70.5 |
| C3 | ~70.0 | ~73.8 |
| C4 | ~72.5 | ~72.0 |
| C5 | ~68.0 | ~70.0 |
| C6 (CH3) | ~16.5 | ~16.5 |
Note: These are approximate values and can be influenced by solvent, temperature, and pH.
Q2: How can I distinguish between the α and β anomers of fucose in a 13C NMR spectrum?
A2: The anomeric carbon (C1) is the most diagnostic signal. Generally, the C1 signal of the α-anomer appears more upfield (around 93.1 ppm) compared to the β-anomer (around 97.1 ppm)[5]. The relative integration of these two peaks can be used to determine the α/β anomeric ratio.
Q3: What is the recommended sample preparation protocol for 13C NMR of (-)-Fucose?
A3: A general protocol for preparing a high-quality NMR sample of (-)-Fucose is as follows:
-
Determine the appropriate amount of sample: For 13C NMR, a higher concentration is generally better. Aim for 50-100 mg of (-)-Fucose[4].
-
Choose a suitable deuterated solvent: D2O is a common choice for carbohydrates as it is a good solvent and exchanges with hydroxyl protons, simplifying the 1H spectrum. Other solvents like DMSO-d6 or methanol-d4 can also be used depending on solubility and experimental goals[1].
-
Dissolve the sample: Weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial[1][4].
-
Ensure complete dissolution and filter if necessary: If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube. Particulates can degrade spectral quality[2][3][4].
-
Use a quality NMR tube: Ensure the NMR tube is clean and not scratched or cracked[3][10].
-
Label the tube clearly.
Q4: My spectrum is very crowded. What advanced NMR experiments can help with the interpretation?
A4: For complex spectra, several 2D NMR experiments are invaluable:
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most useful experiments as it correlates each proton to its directly attached carbon, spreading the crowded 1H signals out over the wider 13C chemical shift range[5][6].
-
1H-1H COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments help to identify coupled protons within a spin system, aiding in the assignment of the sugar ring protons.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for identifying linkages in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is crucial for determining the 3D conformation and linkages between sugar units[7].
Q5: How does sulfation affect the 13C NMR spectrum of fucose?
A5: Sulfation will cause a downfield shift in the chemical shift of the carbon atom to which the sulfate group is attached. The magnitude of this shift can be several ppm. The signals of adjacent carbons will also be affected, but to a lesser extent. This effect can be used to determine the position of sulfation on the fucose ring.
Experimental Protocols & Visualizations
Experimental Workflow for (-)-Fucose 13C NMR Analysis
Caption: A typical workflow for acquiring and interpreting this compound NMR data.
Logical Relationship for Troubleshooting Poor Signal-to-Noise
Caption: Decision tree for addressing a poor signal-to-noise ratio in 13C NMR.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Minimizing Cytotoxicity of Long-Term (-)-Fucose-13C Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of long-term (-)-Fucose-13C labeling in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: While stable isotope-labeled compounds like 13C-fucose are generally considered biologically equivalent to their unlabeled counterparts, high concentrations and long-term exposure to any monosaccharide, including fucose, can potentially induce cellular stress and toxicity. The oxidation of fucose can produce toxic metabolic by-products, and excess fucose may lead to oxidative stress. Therefore, it is crucial to determine the optimal concentration and duration of labeling for each cell line to minimize potential cytotoxic effects.
Q2: What are the potential mechanisms of cytotoxicity associated with fucose labeling?
A2: Cytotoxicity from fucose labeling can arise from several factors:
-
Metabolic Burden: High concentrations of fucose can overwhelm the fucose salvage pathway, leading to the accumulation of metabolic intermediates and altering the pool of GDP-fucose. This can disrupt the normal balance of nucleotide sugars.
-
Alterations in Fucosylation: Changes in the intracellular concentration of GDP-fucose can affect the fucosylation of proteins and lipids. Since fucosylation is critical for various signaling pathways, including those involving EGFR, TGF-β, and Notch receptors, its disruption can lead to adverse cellular effects.
-
Oxidative Stress: The cellular processing of excess fucose can generate reactive oxygen species (ROS), leading to oxidative stress and potential DNA damage, which can trigger cell death.
Q3: How does the cytotoxicity of this compound compare to other fucose analogs?
A3: There is limited direct comparative data on the cytotoxicity of this compound versus other fucose analogs. However, studies on various modified fucose analogs, such as those with fluorinated or azide groups, have shown varying degrees of cytotoxicity. For instance, 7-alkynyl-fucose has been reported to have low cytotoxicity, while some azide-modified fucose analogs can be toxic to mammalian cells. It is reasonable to assume that the cytotoxicity of this compound will be more comparable to that of natural L-fucose than to chemically modified analogs. However, empirical testing is always recommended.
Q4: What are the initial signs of cytotoxicity I should look for?
A4: Early indicators of cytotoxicity include:
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Reduced cell proliferation rate.
-
Decreased cell viability as assessed by assays like Trypan Blue exclusion.
-
Increased presence of floating cells in the culture medium.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Decreased cell viability after initiating this compound labeling. | Fucose concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration and gradually increase it. |
| The cell line is particularly sensitive to fucose. | Some cell lines may be more susceptible to fucose-induced toxicity. Consider using a lower labeling concentration for a longer duration to achieve desired incorporation levels. | |
| Contamination of the labeling medium. | Ensure the sterility of your this compound stock solution and culture medium. | |
| Altered cell morphology or adherence. | Disruption of fucosylated cell adhesion molecules. | Fucosylation plays a role in cell adhesion. If morphological changes are observed, try reducing the concentration of this compound. |
| General cellular stress. | Assess markers of cellular stress, such as apoptosis (e.g., via Annexin V staining) or oxidative stress. | |
| Inconsistent labeling efficiency. | Fluctuation in the intracellular GDP-fucose pool. | Ensure consistent cell culture conditions, including cell density and media composition, as these can influence nucleotide sugar metabolism. |
| Suboptimal labeling duration. | Optimize the labeling time. A time-course experiment can help determine the point at which sufficient labeling is achieved without inducing significant cytotoxicity. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for L-fucose and various fucose analogs from published studies. This data can serve as a reference for designing your own experiments with this compound. Note: The cytotoxicity of this compound should be empirically determined for your specific experimental system.
Table 1: Effect of L-Fucose on Cell Viability
| Cell Line | Concentration | Duration | Effect on Cell Viability | Reference |
| HGF-1 (Human Gingival Fibroblast) | 1, 5, 10 mg/mL | Up to 10 days | Rapid decline in viability after day 1 at all concentrations. | |
| HT-29 (Colorectal Adenocarcinoma) | 1, 5, 10 mg/mL | Up to 10 days | Able to survive and adapt to high fucose concentrations. | |
| A375 (Skin Malignant Melanoma) | 1, 5, 10 mg/mL | Up to 10 days | Able to withstand high fucose concentrations better than normal cells. |
Table 2: Cytotoxicity of Fluorinated Fucose Analogs
| Fucose Analog | Cell Line | IC50 Value | Reference |
| 6,6-difluoro-l-fucose | HCT116 | 43 µM | |
| 2-deoxy-2-fluoro-l-fucose | Various cancer cell lines | No apparent effect at 100 µM | |
| 6-fluoro-l-fucose | HUVECs | Significant inhibitory effect |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound sterile stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without fucose).
-
Incubation: Incubate the plate for the desired labeling period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the concentration that results in a minimal reduction in viability.
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture: Culture cells in the presence of different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect the cells, including any floating cells, and centrifuge to
How to increase the efficiency of GDP-fucose synthesis from (-)-Fucose-13C
Welcome to the technical support center for the synthesis of GDP-fucose, with a special focus on the efficient production of GDP-fucose from (-)-Fucose-13C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing GDP-fucose from L-fucose or its isotopically labeled forms like this compound?
A1: The most common and efficient method is a one-pot chemoenzymatic synthesis utilizing the salvage pathway. This approach employs a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which catalyzes the conversion of L-fucose to GDP-fucose in two sequential steps. The use of this compound as a substrate is not expected to significantly alter the reaction efficiency, as the isotopic label does not change the chemical properties of the molecule in a way that would inhibit enzyme recognition or catalysis.
Q2: What are the key components required for the enzymatic synthesis of GDP-fucose from fucose?
A2: The essential components for this reaction are:
-
Substrate: L-fucose or this compound.
-
Enzyme: A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), commonly sourced from Bacteroides fragilis.
-
Phosphate Donor: Adenosine triphosphate (ATP) for the initial phosphorylation of fucose.
-
Guanosine Donor: Guanosine triphosphate (GTP) for the formation of GDP-fucose.
-
Divalent Cation: Manganese (Mn2+) is often preferred over Magnesium (Mg2+) as a cofactor for FKP.
-
Auxiliary Enzyme: Inorganic pyrophosphatase (PPA) is crucial to drive the equilibrium of the second reaction towards product formation by degrading the pyrophosphate (PPi) byproduct.
-
Buffer: A suitable buffer to maintain the optimal pH for the enzymes, typically around pH 7.5-8.0.
Q3: What is the rate-limiting step in the FKP-catalyzed synthesis of GDP-fucose?
A3: Studies have indicated that the formation of fucose-1-phosphate (Fuc-1-P), the first step catalyzed by the fucokinase domain of FKP, is the rate-limiting step in the overall conversion of fucose to GDP-fucose.
Q4: Can I use a whole-cell system for GDP-fucose synthesis instead of purified enzymes?
A4: Yes, metabolic engineering of microorganisms like E. coli to overexpress the necessary enzymes for the GDP-fucose salvage or de novo pathways is a viable strategy for large-scale production. This approach can be more cost-effective by utilizing the cell's machinery for cofactor regeneration and enzyme production. However, it may require more extensive optimization of culture conditions and genetic pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no GDP-fucose yield | 1. Inactive enzymes (FKP or PPA).2. Degradation of ATP/GTP.3. Suboptimal reaction conditions (pH, temperature).4. Absence or incorrect concentration of divalent cations (Mn2+/Mg2+).5. Inhibition by pyrophosphate byproduct. | 1. Verify enzyme activity with a positive control. Ensure proper storage at -20°C or below.2. Use fresh ATP/GTP solutions. Store them at the correct pH and temperature to prevent hydrolysis.3. Optimize pH (typically 7.5-8.0) and temperature (typically 37°C).4. Ensure the presence of MnSO4 or MgCl2 at an optimal concentration (e.g., 10-20 mM). Mn2+ is often preferred for B. fragilis FKP.5. Ensure a sufficient amount of active inorganic pyrophosphatase (PPA) is added to the reaction mixture. |
| Accumulation of Fucose-1-Phosphate intermediate | 1. Insufficient GTP concentration.2. The GDP-fucose pyrophosphorylase activity of FKP is compromised.3. The reaction has not proceeded long enough, as Fuc-1-P formation is the rate-limiting step. | 1. Ensure GTP is added at an equimolar ratio to ATP and fucose.2. Confirm the bifunctional activity of your FKP enzyme preparation.3. Increase the reaction incubation time and monitor product formation at different time points. |
| High cost of ATP and GTP for large-scale synthesis | The stoichiometric requirement for expensive nucleotide triphosphates can be a limiting factor. | 1. Implement an ATP regeneration system. This can be achieved using enzymes like polyphosphate kinase (PPK) with polyphosphate as a cheap phosphate donor.2. For GTP, consider enhancing the GTP salvage pathway in whole-cell systems by overexpressing enzymes like gpt, gmk, and ndk. |
| Difficulty in purifying GDP-fucose | The reaction mixture contains residual nucleotides, salts, and proteins. | Utilize anion-exchange chromatography or other chromatographic methods to purify GDP-fucose from the reaction mixture. |
Experimental Protocols & Data
Protocol: Chemoenzymatic Synthesis of GDP-L-fucose
This protocol is adapted from methodologies described for the preparative scale synthesis of GDP-fucose using the bifunctional enzyme FKP.
Materials:
-
This compound
-
ATP, sodium salt
-
GTP, sodium salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
MnSO4 solution (1 M)
-
Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Inorganic pyrophosphatase (PPA)
-
Sterile, nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Tris-HCl buffer (100 mM final concentration)
-
This compound (e.g., 10 mM final concentration)
-
ATP (1.0 eq to fucose, e.g., 10 mM)
-
GTP (1.0 eq to fucose, e.g., 10 mM)
-
MnSO4 (10 mM final concentration)
-
Inorganic pyrophosphatase (e.g., 10-20 units)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) (e.g., 1-2 units)
-
Adjust the final volume with sterile water.
-
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking.
-
Monitor the reaction progress using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction can be stopped by heating or by proceeding directly to purification steps.
Quantitative Data Summary
The efficiency of GDP-fucose synthesis can vary based on the specific enzymes and conditions used. Below is a summary of reported yields from different enzymatic systems.
| System | Key Substrates | Key Enzymes | Reported Yield/Concentration | Reference |
| In Vitro Multi-enzyme Cascade | Guanosine, Fucose, Polyphosphate, catalytic ATP | Polyphosphate Kinases, FKP, PPA | 7 mM (4.1 g/L) GDP-Fucose, 68% yield | |
| In Vitro with ATP Excess | Fucose, ATP, GTP | FKP, PPA | 1.6 g product, 57% yield in repetitive-batch | |
| Metabolically Engineered E. coli | Glucose/Glycerol | Overexpressed de novo pathway enzymes + GTP salvage pathway enzymes | 305.5 mg/L GDP-Fucose | |
| Fungal System (M. alpina) | Exogenous Fucose and Mg2+ | Endogenous salvage pathway | 2.7-fold increase to 0.57 mg/g cell |
Visualizations
Diagrams of Synthesis Pathways and Workflows
Sample preparation techniques for (-)-Fucose-13C labeled glycan analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Fucose-¹³C labeled glycan analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and analysis of ¹³C-fucose labeled glycans.
Problem: Low or no incorporation of ¹³C-Fucose into cellular glycans.
Possible Causes & Solutions:
-
Cell Type Variability: The efficiency of fucose analog incorporation can be highly dependent on the cell type being used. Some cell lines may have less active salvage pathways for fucose metabolism.
-
Troubleshooting Step: If possible, test ¹³C-fucose incorporation in a different, well-characterized cell line to ensure the labeling reagent is viable.
-
-
Competition with Endogenous Fucose: The intracellular pool of unlabeled GDP-fucose can outcompete the ¹³C-labeled analog for incorporation by fucosyltransferases.
-
Troubleshooting Step: Increase the concentration of ¹³C-fucose in the culture medium. A titration experiment can help determine the optimal concentration for your specific cell line. One study showed that increasing concentrations of ¹³C-fucose, from 0 to 50 micromolar, resulted in a corresponding increase in its incorporation into N-glycans.
-
-
Inefficient Salvage Pathway: The enzymes responsible for converting fucose into its activated form (GDP-fucose) may not efficiently process the ¹³C-labeled analog.
-
Troubleshooting Step: Analyze the intracellular nucleotide sugar pool by mass spectrometry to determine the levels of GDP-¹³C-fucose compared to GDP-fucose. Low levels of the labeled nucleotide sugar suggest a bottleneck in the salvage pathway.
-
-
Cell Health: Poor cell viability will negatively impact all metabolic processes, including glycan biosynthesis.
-
Troubleshooting Step: Monitor cell viability and morphology during the labeling period. Ensure that the concentration of ¹³C-fucose is not toxic to the cells.
-
Problem: Inconsistent labeling efficiency between experiments.
Possible Causes & Solutions:
-
Variable Cell Culture Conditions: Differences in cell density, passage number, and media composition can affect metabolic activity and glycan biosynthesis.
-
Troubleshooting Step: Standardize all cell culture parameters, including seeding density, growth phase at the time of labeling, and media formulation.
-
-
Inconsistent Labeling Time: The duration of exposure to ¹³C-fucose will directly impact the extent of incorporation.
-
Troubleshooting Step: Maintain a consistent labeling time across all experiments. A time-course experiment can be performed to determine the optimal labeling duration for your system.
-
Problem: ¹³C-Fucose is incorporated, but the signal is weak in the mass spectrometer.
Possible Causes & Solutions:
-
Inefficient Glycan Release: Incomplete enzymatic release of N-glycans from glycoproteins will result in a low yield of labeled glycans for analysis.
-
Troubleshooting Step: Ensure optimal conditions for PNGase F digestion, including proper denaturation of the glycoprotein and sufficient enzyme concentration and incubation time.
-
-
Loss of Sample During Purification: Labeled glycans can be lost during desalting and purification steps.
-
Troubleshooting Step: Use purification methods optimized for glycans, such as HILIC SPE (Hydrophilic Interaction Liquid Chromatography Solid Phase Extraction). Monitor recovery at each step if possible.
-
-
Poor Ionization of Labeled Glycans: The presence of contaminants or an inappropriate matrix/solvent system can suppress the ionization of glycans in the mass spectrometer.
-
Troubleshooting Step: Ensure thorough desalting of the glycan sample. Optimize MALDI matrix or ESI spray conditions for glycan analysis. Derivatization with a fluorescent tag that also enhances ionization, such as procainamide, can be considered.
-
Problem: Difficulty in interpreting mass spectrometry data of ¹³C-labeled glycans.
Possible Causes & Solutions:
-
Overlapping Isotopic Envelopes: The isotopic envelope of a ¹³C-labeled glycan can overlap with that of an unlabeled glycan, complicating data analysis.
-
Troubleshooting Step: Utilize high-resolution mass spectrometry to resolve the different isotopic peaks. Specialized software for stable isotope labeling analysis can aid in deconvolution.
-
-
Ambiguous Location of the ¹³C-Fucose: It may be unclear whether the ¹³C-fucose is located in the core or on the antennae of the glycan.
-
Troubleshooting Step: Tandem mass spectrometry (MS/MS) can be used to fragment the glycan and determine the location of the labeled fucose. Fragmentation patterns can reveal whether the fucose is lost from the core or an antenna. One study demonstrated that exogenous ¹³C-fucose is predominantly incorporated into the core of N-glycans, and with increasing concentrations, it can also be found on the antennae.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for analyzing ¹³C-fucose labeled glycans?
A1: The general workflow involves several key steps:
-
Metabolic Labeling: Culturing cells in a medium containing ¹³C-fucose to allow for its incorporation into glycoproteins.
-
Glycoprotein Isolation: Extraction and purification of total glycoproteins from the cultured cells.
-
Glycan Release: Enzymatic cleavage of N-glycans from the glycoproteins using PNGase F.
-
Purification of Released Glycans: Removal of proteins, enzymes, and salts using techniques like solid-phase extraction (SPE).
-
Derivatization (Optional but Recommended): Labeling the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, procainamide) to improve detection by HPLC and ionization in mass spectrometry.
-
LC-MS/MS Analysis: Separation of the labeled glycans by liquid chromatography followed by detection and fragmentation in a mass spectrometer to determine their structure and the location of the ¹³C-fucose.
Q2: How can I quantify the incorporation of ¹³C-fucose into my glycans?
A2: Quantification can be achieved by comparing the peak areas of the ¹³C-labeled glycan species to their unlabeled counterparts in the mass spectrum. By calculating the ratio of the labeled to unlabeled peak intensities, you can determine the percentage of incorporation. It is crucial to ensure that the peaks are well-resolved and that the measurements are made on the entire isotopic envelope of each species.
Q3: Can I use ¹³C-fucose to label O-glycans?
A3: Yes, the cellular machinery for fucosylation is the same for both N- and O-glycans. Therefore, metabolically supplied ¹³C-fucose can be incorporated into O-linked glycans as well. The sample preparation would differ in the glycan release step, typically requiring chemical methods like beta-elimination for O-glycans.
Q4: What are the advantages of using a stable isotope label like ¹³C-fucose?
A4: Stable isotope labeling offers several advantages:
-
Internal Standard: The labeled glycans can serve as internal standards for more accurate quantification, as they co-elute with their unlabeled counterparts and experience similar ionization efficiencies.
-
Metabolic Flux Analysis: It allows for the study of the dynamics of glycan biosynthesis and turnover within a cell.
-
No Radioactivity: It avoids the safety and disposal issues associated with radioactive labels.
Q5: Are there any software tools available for analyzing data from stable isotope labeled glycan experiments?
A5: Yes, several software packages are available for analyzing mass spectrometry data from stable isotope labeling experiments. These tools can help with tasks such as peak picking, deconvolution of overlapping isotopic envelopes, and quantification. Some proteomics software also has functionalities that can be adapted for glycomics analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with ¹³C-Fucose
-
Culture adherent cells to approximately 70-80% confluency in a T75 flask.
-
Prepare the labeling medium by supplementing the normal growth medium with the desired concentration of (-)-Fucose-¹³C (e.g., 50 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add 10 mL of the labeling medium to the flask.
-
Incubate the cells for 24-72 hours under standard culture conditions.
-
After incubation, wash the cells twice with ice-cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation and store at -80°C until glycoprotein extraction.
Protocol 2: N-Glycan Release and Purification
-
Lyse the cell pellet and extract total protein using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Take a 100 µg aliquot of the protein extract and denature it by heating at 95°C for 5 minutes in the presence of a reducing agent (e.g., DTT) and a denaturant (e.g., SDS).
-
After cooling, add a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS.
-
Add 2 µL of PNGase F (500 units/µL) and incubate at 37°C for 16-24 hours.
-
Purify the released N-glycans using a HILIC SPE microelution plate.
-
Condition the plate with water followed by equilibration with 85% acetonitrile.
-
Load the sample (diluted in 85% acetonitrile).
-
Wash the plate with 95% acetonitrile/1% trifluoroacetic acid.
-
Elute the glycans with an aqueous buffer.
-
-
Lyophilize the eluted glycans to dryness.
Quantitative Data Summary
Table 1: Example of ¹³C-Fucose Incorporation into a Specific N-Glycan
| ¹³C-Fucose Concentration (µM) | Unlabeled Glycan Peak Area (Arbitrary Units) | ¹³C-Labeled Glycan Peak Area (Arbitrary Units) | % Incorporation |
| 0 | 1.2 x 10⁶ | 0 | 0% |
| 10 | 8.5 x 10⁵ | 3.5 x 10⁵ | 29.2% |
| 25 | 5.1 x 10⁵ | 6.9 x 10⁵ | 57.5% |
| 50 | 2.3 x 10⁵ | 9.7 x 10⁵ | 80.8% |
Visualizations
Validation & Comparative
Quantitative Comparison of Fucosyltransferase Activities Using (-)-Fucose-13C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the quantitative comparison of different fucosyltransferase (FUT) activities utilizing the stable isotope-labeled donor substrate, (-)-Fucose-13C. While direct comparative studies across a broad range of FUTs using this specific substrate are not extensively published, this document outlines a standardized experimental approach and collates available kinetic data to facilitate such investigations.
The use of this compound, in conjunction with mass spectrometry, offers a powerful and sensitive method for dissecting the activity and substrate specificity of the diverse family of fucosyltransferases. This approach overcomes some of the limitations associated with radiolabeled substrates, providing a safer and more versatile tool for high-throughput screening and kinetic analysis.
Comparative Activity of Fucosyltransferases
The following table summarizes kinetic data for various human fucosyltransferases. It is important to note that these values were determined using different assay systems and donor substrates (predominantly GDP-Fucose), as comprehensive data using this compound is not yet available in the public domain. This table should therefore be used as a reference for expected relative activities, which would need to be confirmed using a standardized assay with GDP-13C-Fucose.
| Enzyme Family | Enzyme | Linkage Formed | Acceptor Substrate(s) | Apparent Km (GDP-Fuc) (µM) | Apparent Vmax or kcat | Reference / Notes
Safety Operating Guide
Personal protective equipment for handling (-)-Fucose-13C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Fucose-13C, a stable isotope-labeled compound. Adherence to these procedures will minimize risk and ensure proper disposal.
This compound, a non-radioactive isotopically labeled sugar, is handled similarly to its unlabeled counterpart, L-(-)-Fucose. While not classified as a hazardous substance, proper personal protective equipment (PPE) and handling protocols are necessary to ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant | Protects eyes from airborne particles and accidental splashes.[2] |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used for large quantities. | Minimizes inhalation of the powder, particularly when handling bulk amounts. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for the safe handling of any chemical.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting :
-
Perform these tasks in a designated area, such as a weighing station or a chemical fume hood, to contain any airborne powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Avoid creating dust. If the powder is fine, handle it gently.
-
-
Dissolving :
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling :
-
After handling, thoroughly clean all equipment and the work surface.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Stable isotope-labeled compounds like this compound are not radioactive and do not require special disposal procedures associated with radioactive waste.[3][]
-
Waste Segregation : Dispose of this compound waste in a container designated for non-hazardous chemical waste. Do not mix with general laboratory trash unless institutional policy permits.
-
Container Labeling : Clearly label the waste container with its contents, including the name of the chemical.
-
Institutional Guidelines : Always follow your institution's specific guidelines for chemical waste disposal. Consult with your Environmental Health and Safety (EH&S) department for clarification.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
